6-Amino-5-bromonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDHTBHPQJUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627981 | |
| Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-69-6 | |
| Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-bromo-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Amino-5-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a proposed synthetic pathway for 6-Amino-5-bromonicotinic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis protocol, this guide outlines a logical and chemically sound two-step approach. The proposed pathway involves the hydrolysis of a commercially available starting material followed by a regioselective bromination.
This document details the experimental methodologies for each proposed step, supported by quantitative data presented in clear, tabular formats for straightforward comparison and implementation. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the synthesis pathway and experimental workflows, adhering to a professional and high-contrast color scheme for optimal clarity.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be logically achieved through a two-step process, commencing with the hydrolysis of ethyl 6-aminonicotinate to yield 6-aminonicotinic acid. This intermediate is then subjected to electrophilic bromination to introduce a bromine atom at the 5-position of the pyridine ring, yielding the final desired product.
Step 1: Synthesis of 6-Aminonicotinic Acid via Hydrolysis
The initial step involves the base-catalyzed hydrolysis of ethyl 6-aminonicotinate. This reaction efficiently converts the ester into the corresponding carboxylic acid, which serves as the immediate precursor for the subsequent bromination step.
Experimental Protocol:
A detailed experimental procedure for the hydrolysis of ethyl 6-aminonicotinate is as follows[1]:
-
Dissolution: Dissolve ethyl 6-aminonicotinate (5.00 mmol, 831.0 mg) in methanol (36 mL) in a suitable reaction vessel.
-
Base Addition: Add a 1 N aqueous solution of sodium hydroxide (20.0 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (20°C) for 18 hours.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure (in vacuo).
-
Dilution: Dilute the remaining residue with water (2 mL).
-
Acidification: Acidify the solution to a pH of approximately 3 using a 2 N aqueous solution of hydrochloric acid.
-
Isolation: Isolate the resulting precipitate by centrifugation.
-
Washing and Drying: Wash the precipitate with water and subsequently dry it in vacuo to yield 6-aminonicotinic acid as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-aminonicotinate | [1] |
| Reagents | Sodium Hydroxide, Methanol, Water, Hydrochloric Acid | [1] |
| Reaction Temperature | 20°C | [1] |
| Reaction Time | 18 hours | [1] |
| Product | 6-Aminonicotinic acid | [1] |
| Yield | 33% | [1] |
| Appearance | Off-white solid | [1] |
Step 2: Proposed Synthesis of this compound via Electrophilic Bromination
The second step of the proposed synthesis is the regioselective electrophilic bromination of 6-aminonicotinic acid. The amino group at the 6-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is ortho to the activating amino group, making it the most likely site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for activated aromatic rings.[2][3][4]
Proposed Experimental Protocol:
Based on general procedures for the bromination of activated aromatic compounds, the following protocol is proposed:
-
Dissolution: Dissolve 6-aminonicotinic acid in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is anticipated to proceed at room temperature.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.
Reactant and Product Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 6-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | White to greyish powder[5][6] | 3167-49-5[5] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to light yellow crystalline powder[7] | 128-08-5[7] |
| This compound | C₆H₅BrN₂O₂ | 217.02 | Not specified | 180340-69-6[8] |
Conclusion
This technical guide outlines a feasible and well-grounded synthetic pathway for the preparation of this compound. By providing detailed experimental protocols for the established hydrolysis step and a scientifically sound proposal for the subsequent bromination, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The structured presentation of quantitative data and the clear visualization of the chemical processes are intended to facilitate the practical application of this synthesis in a laboratory setting. Further experimental validation is recommended to optimize the conditions for the proposed bromination step and to maximize the overall yield of the final product.
References
- 1. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N Bromosuccinimide Manufactures | Mumbai | Maharashtra | India [relicchemicals.in]
- 4. adpharmachem.com [adpharmachem.com]
- 5. innospk.com [innospk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 8. sincerechemical.com [sincerechemical.com]
Physicochemical properties of 6-Amino-5-bromonicotinic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-5-bromonicotinic acid
This guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, general experimental protocols, and visualizations of its potential applications and biological interactions.
Chemical Identity and Structure
This compound is a substituted pyridine carboxylic acid. Its structure consists of a pyridine ring with an amino group at position 6, a bromine atom at position 5, and a carboxylic acid group at position 3.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-Amino-5-bromopyridine-3-carboxylic acid |
| CAS Number | 180340-69-6[1][2] |
| Molecular Formula | C₆H₅BrN₂O₂[1][2] |
| Canonical SMILES | C1=C(C=NC(=C1Br)N)C(=O)O[2] |
| InChI | InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)[2] |
| InChIKey | UOUDHTBHPQJUPS-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Physical State | Solid, powder. One source reports it as a colorless liquid, which may refer to a solution or be an outlier. | [2] |
| Melting Point | Data not available. Related compounds like 5-Bromonicotinic acid melt at 178-180 °C, and 6-Bromonicotinic acid at 200-203 °C.[3] | N/A |
| Boiling Point | 378.0 °C at 760 mmHg (Predicted) | [2][4] |
| Density | 1.91 g/cm³ (Predicted) | [2] |
| pKa | 3.94 ± 0.20 (Predicted) | [2] |
| logP (Octanol-Water Partition Coefficient) | 1.71 (Predicted) | [2] |
| Polar Surface Area (PSA) | 76.21 Ų | [2] |
| Vapor Pressure | 0 mmHg at 25 °C | [2][4] |
| Refractive Index | 1.685 (Predicted) | [2][4] |
| Solubility | No specific data found. Related brominated nicotinic acids exhibit slight solubility in polar organic solvents like DMSO and methanol and are sparingly soluble in water.[5] | N/A |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with limited aqueous solubility, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.
Methodology:
-
Phase Preparation: 1-Octanol and a buffered aqueous solution (typically phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).
-
Partitioning: A precise volume of the sample solution is mixed with a precise volume of the other phase in a flask. The flask is then shaken for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Relevance and Applications
While direct biological studies on this compound are limited, its classification as a "Protein Degrader Building Block" and its structural similarity to other nicotinic acid derivatives provide strong indications of its potential applications.[1]
Role in Targeted Protein Degradation
This compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The carboxylic acid and amino groups on the molecule serve as functional handles for linking to the other components of the PROTAC.
Hypothetical Signaling Pathway: GPR109A Activation
The structurally related compound, 5-bromonicotinic acid, is an analog of nicotinic acid (Niacin), which is a known agonist for the G-protein coupled receptor 109A (GPR109A), also known as HCA2. Activation of GPR109A initiates downstream signaling cascades that have anti-inflammatory and metabolic effects.[8][9] It is plausible that this compound could also interact with this or related receptors.
The canonical GPR109A signaling pathway involves the inhibition of adenylate cyclase, leading to reduced intracellular cAMP levels.
This diagram illustrates the potential mechanism where the compound, acting as a ligand, binds to the GPR109A receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels, which modulates downstream cellular activities.[10]
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of targeted protein degraders. Its physicochemical properties, such as a predicted high polar surface area and moderate lipophilicity, are key determinants of its behavior in biological systems and its utility in synthesis. While further experimental validation of its properties and biological activities is required, the data and potential pathways presented in this guide offer a solid foundation for researchers and drug developers working with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromonicotinic acid CAS#: 20826-04-4 [m.chemicalbook.com]
- 6. 蛋白降解剂合成砌块 [sigmaaldrich.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 6-Amino-5-bromonicotinic Acid (CAS 180340-69-6) - A Research Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the currently available information on 6-Amino-5-bromonicotinic acid, CAS number 180340-69-6. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed experimental data, including specific synthesis protocols, in-depth biological activity, and comprehensive spectroscopic analysis for this particular compound, remains limited in publicly accessible domains. However, this guide provides the foundational knowledge available, including its chemical properties and its designated role as a building block in modern drug discovery paradigms.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative. Its structure incorporates an amino group, a bromine atom, and a carboxylic acid moiety on the pyridine ring, making it a versatile scaffold for chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 180340-69-6 | N/A |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| IUPAC Name | 6-Amino-5-bromopyridine-3-carboxylic acid | N/A |
| Synonyms | 6-Amino-5-bromo-3-pyridinecarboxylic acid | N/A |
| Appearance | Not specified in available literature | N/A |
| Purity | Typically offered at ≥97% by commercial suppliers | [1] |
| Storage | Room temperature | [1] |
Note: Some physical properties such as boiling point and density are not included as experimentally verified data is unavailable. Predicted values from chemical software exist but are not presented here to maintain a focus on experimentally confirmed data.
Synthesis and Experimental Protocols
For a related compound, 5-bromonicotinic acid, a common synthesis method involves the direct bromination of nicotinic acid using reagents like thionyl chloride and bromine in the presence of an iron catalyst.[3] While this provides some insight into the chemistry of brominating nicotinic acid derivatives, it is not a confirmed protocol for the target compound.
Applications in Drug Discovery and Development
The primary application noted for this compound is as a "Protein Degrader Building Block".[1] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in Targeted Protein Degradation (TPD)
Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4] PROTACs are heterobifunctional molecules at the heart of this strategy, consisting of two ligands connected by a linker.[5][6] One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[7][8]
The structure of this compound, with its carboxylic acid and amino functional groups, provides multiple attachment points for linkers or for direct incorporation into the PROTAC scaffold. The bromo- and amino-substituted pyridine core can also serve as a versatile platform for creating libraries of compounds with diverse functionalities to optimize binding and degradation efficacy. While the direct use of this compound in a published PROTAC has not been identified, its commercial availability as a building block for this purpose indicates its potential in this field.
Figure 1. A conceptual workflow of PROTAC-mediated targeted protein degradation.
Biological Activity and Signaling Pathways
There is currently no specific biological activity data or association with any signaling pathways reported for this compound in the reviewed literature. The biological effects of any larger molecule synthesized from this building block would be dependent on the nature of the other components of the final molecule, such as the target-binding ligand and the E3 ligase-recruiting moiety in a PROTAC.
Spectroscopic Data
A search for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound did not yield any published spectra. Commercial suppliers may possess this data, but it is not publicly available.
Conclusion and Future Directions
This compound (CAS 180340-69-6) is a chemical building block with clear potential in the field of targeted protein degradation. Its structural features make it an attractive scaffold for the synthesis of PROTACs and other novel therapeutic agents. However, a significant gap exists in the public domain regarding its specific synthesis, characterization, and biological evaluation.
For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:
-
Developing and publishing a robust and scalable synthesis protocol.
-
Performing comprehensive spectroscopic analysis to create a public record of its characterization data.
-
Synthesizing and evaluating derivatives, particularly PROTACs, to explore its utility in targeted protein degradation against various disease targets.
As the field of targeted protein degradation continues to expand, the demand for novel and versatile building blocks like this compound is likely to increase, making further research into its properties and applications a valuable endeavor.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. Targeted Protein Degradation: From Basic Science to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers | BroadPharm [broadpharm.com]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 6-Amino-5-bromonicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 6-Amino-5-bromonicotinic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, a generalized experimental protocol for solubility determination, and relevant chemical synthesis and workflow diagrams.
Introduction to this compound
This compound, with the CAS number 180340-69-6, is a substituted pyridine carboxylic acid. Its molecular structure, featuring an amino group, a bromine atom, and a carboxylic acid group on a pyridine ring, suggests a molecule with polar characteristics. Such compounds are of interest in medicinal chemistry and drug development as intermediates and building blocks for more complex molecules. The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological screening.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble |
| Methanol | CH₃OH | Polar Protic | Likely Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Insoluble |
| Toluene | C₇H₈ | Nonpolar | Likely Insoluble |
| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble |
Note: This table is predictive and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined from the HPLC analysis represents the solubility of this compound in the selected solvent at the specified temperature.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualizations
The following diagrams illustrate a general workflow for experimental solubility determination and a representative chemical synthesis pathway.
Caption: A generalized workflow for determining the solubility of a solid compound in a solvent.
While a specific signaling pathway for this compound is not documented, its synthesis is a key aspect for its application. The following diagram illustrates a plausible synthetic route for a related compound, 5-bromonicotinic acid, which can serve as a conceptual model.
Caption: A conceptual diagram for the synthesis of 5-bromonicotinic acid from nicotinic acid.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, its chemical structure suggests solubility in polar organic solvents. The provided generalized experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. The continued investigation and publication of such fundamental physicochemical properties are crucial for advancing the use of this compound in drug discovery and development.
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Amino-5-bromonicotinic Acid
Disclaimer: To date, a specific crystal structure determination for 6-Amino-5-bromonicotinic acid has not been reported in publicly accessible literature. This guide, therefore, presents a representative analysis based on the known crystal structure of the closely related compound, 2-Aminonicotinic acid, and established methodologies for the synthesis and analysis of similar substituted nicotinic acids. The presented data and protocols are intended to serve as a robust framework for researchers and professionals in drug development.
Introduction
This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Its structural properties, particularly in the solid state, are crucial for understanding its chemical behavior, solubility, and potential biological activity. X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in a crystal lattice, revealing key details about conformation, intermolecular interactions, and packing motifs. This guide outlines the probable experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound, supported by representative crystallographic data.
Synthesis and Crystallization
A plausible synthetic route to this compound involves the bromination of 6-aminonicotinic acid. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis of this compound
A potential synthetic method can be adapted from procedures for related compounds. A common approach involves the direct bromination of an aminonicotinic acid derivative.
-
Reaction Setup: To a solution of 6-aminonicotinic acid in a suitable solvent (e.g., acetic acid or a mixture of sulfuric and nitric acids), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a period determined by reaction monitoring (e.g., via thin-layer chromatography or LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the product is precipitated by adjusting the pH of the solution.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: A range of solvents and solvent mixtures are screened to find a system in which this compound has moderate solubility.
-
Crystal Growth: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-defined single crystals.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Representative Crystal Structure Data
The following data is based on the published crystal structure of 2-Aminonicotinic acid, which serves as a structural analogue for this compound.[1][2] It is anticipated that this compound would also crystallize in a zwitterionic form with significant hydrogen bonding.
Table 1: Representative Crystallographic Data
| Parameter | Value (for 2-Aminonicotinic acid) |
| Chemical Formula | C₆H₆N₂O₂ |
| Formula Weight | 138.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.123(1) |
| b (Å) | 5.432(1) |
| c (Å) | 15.678(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 599.9(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.528 |
Table 2: Representative Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(1)—H(1)···O(2) | 0.89(2) | 1.78(2) | 2.652(2) | 168(2) |
| N(2)—H(2A)···O(1) | 0.86(2) | 2.00(2) | 2.807(2) | 157(2) |
| N(2)—H(2B)···O(2) | 0.86(2) | 2.29(2) | 2.764(2) | 114(1) |
| C(6)—H(6)···O(1) | 0.93 | 2.50 | 3.328(2) | 149 |
D = donor atom, A = acceptor atom
In the structure of 2-aminonicotinic acid, the molecule exists as a zwitterion, with the pyridine nitrogen being protonated.[1][2] The crystal packing is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into zigzag chains.[1] An intramolecular N—H···O hydrogen bond is also observed.[1] It is highly probable that this compound would exhibit similar hydrogen bonding patterns, potentially with additional halogen bonding interactions involving the bromine atom.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a substituted nicotinic acid.
Logical Relationship of Structural Features
The following diagram illustrates the key structural features and their relationships as anticipated for this compound, based on its analogue 2-aminonicotinic acid.
Conclusion
While a definitive crystal structure of this compound is not yet available, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis based on established chemical principles and data from the closely related compound, 2-aminonicotinic acid. The anticipated zwitterionic nature and extensive hydrogen bonding network are expected to be key determinants of its solid-state properties. The potential for halogen bonding further adds to the structural interest of this molecule. The experimental protocols and representative data presented herein offer a valuable resource for researchers engaged in the study and application of substituted nicotinic acids.
References
The Therapeutic Potential of 6-Amino-5-bromonicotinic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, substituted nicotinic acids, particularly those with amino and halogen functionalities, have garnered significant interest for their diverse biological activities. This technical guide focuses on the emerging potential of 6-Amino-5-bromonicotinic acid and its derivatives, exploring their potential applications in oncology, infectious diseases, and inflammatory conditions. The strategic placement of an amino group at the 6-position and a bromine atom at the 5-position of the nicotinic acid core creates a unique electronic and structural profile, offering opportunities for the development of novel therapeutic candidates with enhanced potency and selectivity. This document will delve into the available data on their biological activities, provide detailed experimental methodologies for their evaluation, and explore the potential signaling pathways through which they may exert their effects.
Potential Biological Activities
While research specifically on this compound derivatives is still in its nascent stages, the broader class of substituted nicotinic acids and aminopyridines has demonstrated significant promise in several key therapeutic areas. Extrapolation from structurally related compounds, alongside emerging direct evidence, suggests that derivatives of this compound are promising candidates for anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Derivatives of nicotinic acid have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. The amino group offers a site for further chemical modification to optimize activity and selectivity. Studies on related brominated and aminated pyridine compounds suggest that these derivatives may interfere with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling. For instance, the nicotinamide analogue 6-aminonicotinamide has been shown to sensitize human tumor cell lines to cisplatin, a common chemotherapeutic agent[1]. While direct and extensive cytotoxic data for a series of this compound derivatives is not yet available in the public domain, the existing information on related structures warrants their investigation as potential anticancer agents[2].
Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of substituents like amino and bromo groups can modulate the antimicrobial spectrum and potency. Research on related compounds, such as hydrazide derivatives of 5-bromonicotinic acid, has demonstrated antibacterial activity[3]. The mechanism of action for such compounds may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The evaluation of a range of this compound amides and esters against a panel of bacterial and fungal pathogens is a logical next step to explore their potential in treating infectious diseases.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Nicotinic acid itself is known to possess anti-inflammatory properties[4]. Derivatives of this compound may offer a novel approach to modulating inflammatory pathways. These compounds could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, or interfere with the signaling cascades that lead to an inflammatory response. For example, a derivative of a related aminopyridinol has been shown to ameliorate experimental colitis by suppressing the NF-κB signaling pathway[5]. The investigation of this compound derivatives as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) could reveal potent anti-inflammatory agents.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.
Synthesis of this compound Amide Derivatives
A common and effective method for the synthesis of amide derivatives from a carboxylic acid involves a two-step process: activation of the carboxylic acid, followed by coupling with a desired amine.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound amide derivatives.
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (2.0 equivalents) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-Amino-5-bromonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM).
-
To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-6-amino-5-bromonicotinamide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Workflow for MTT Assay
References
- 1. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Amino-5-bromonicotinic Acid: A Versatile Fragment for Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity but high ligand efficiency. The structural and physicochemical properties of these fragments provide a foundation for their optimization into potent and selective drug candidates. Within the vast chemical space of potential fragments, substituted heterocyclic scaffolds are of particular interest due to their prevalence in known drugs and their ability to form key interactions with protein targets.
This technical guide focuses on 6-Amino-5-bromonicotinic acid , a substituted pyridine derivative, as a valuable fragment for the discovery of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 6-aminopyridine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The bromine and carboxylic acid functionalities at the 5- and 3-positions, respectively, provide orthogonal vectors for synthetic elaboration, allowing for the exploration of chemical space to achieve potency and selectivity.
This document provides a comprehensive overview of the chemical properties, synthetic utility, and potential applications of this compound in FBDD campaigns targeting therapeutically relevant kinases. It includes detailed experimental protocols for derivatization and representative kinase assays, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.
Physicochemical Properties of this compound
The suitability of a molecule as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight ≤ 300 Da, a cLogP ≤ 3, the number of hydrogen bond donors ≤ 3, and the number of hydrogen bond acceptors ≤ 3. This compound aligns well with these principles, making it an excellent starting point for an FBDD campaign. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| CAS Number | 180340-69-6 | [1][2] |
| Appearance | White to off-white powder/crystal | |
| Polar Surface Area | 76.21 Ų | |
| # H-Bond Acceptors | 4 | |
| # H-Bond Donors | 3 | |
| # Freely Rotating Bonds | 1 | |
| ACD/LogP | 1.70 | |
| Boiling Point | 378.0 °C at 760 mmHg | [3] |
| Density | 1.91 g/cm³ | [3] |
Synthesis and Derivatization
The strategic functionalization of the this compound core is central to its utility in FBDD. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups that can occupy hydrophobic pockets in the kinase active site. The carboxylic acid moiety can be readily converted into amides, providing a vector to engage with solvent-exposed regions or form additional hydrogen bonds.
Synthesis of this compound
Disclaimer: The following is a representative, chemically plausible protocol for the synthesis of this compound. While based on established chemical transformations for similar molecules, it is not directly excerpted from a single publication for this specific compound.
The synthesis can be envisioned starting from 6-aminonicotinic acid.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: To a stirred solution of 6-aminonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add a source of bromine.
-
Bromination: A solution of bromine (1.1 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is then heated to 60-80°C and stirred for several hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Derivatization Protocols
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound (or its ester derivative) with an arylboronic acid.
Materials:
-
This compound methyl ester
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., DMF, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound methyl ester (1.0 eq), the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The resulting ester can then be hydrolyzed to the carboxylic acid if desired.
This protocol outlines a standard procedure for the formation of an amide bond between the carboxylic acid of a 6-amino-5-aryl-nicotinic acid derivative and a primary or secondary amine.
Materials:
-
6-Amino-5-aryl-nicotinic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC, 1.1 - 1.2 eq)
-
Base (e.g., DIPEA, Et₃N, 2-3 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation: In a round-bottom flask, dissolve the 6-Amino-5-aryl-nicotinic acid in the anhydrous solvent. Add the coupling agent and the base, and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography or preparative HPLC.
Application in Kinase Inhibitor Discovery
The 6-aminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The amino group forms one or two hydrogen bonds with the backbone of the kinase hinge region. The 5-bromo substituent provides a vector for introducing groups that can probe the hydrophobic region I, while the carboxylic acid at the 3-position can be derivatized to interact with the solvent-exposed region or the ribose pocket.
Illustrative Bioactivities of Aminopyridine-Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| EGFR | 4-anilino-6-aminopyrido[3,4-d]pyrimidine | 0.08 | [4] |
| Adenosine Kinase | 4-amino-5-aryl-pyrido[2,3-d]pyrimidine | 1.7 | [5] |
| BTK | 6-amino-1,3,5-triazine derivative | 17.0 | [6] |
| Src/Abl | 2-(aminopyrimidinyl)thiazole-5-carboxamide | <1 |
Note: The compounds listed in this table are not direct derivatives of this compound but serve to illustrate the potential of the broader aminopyridine chemical class in kinase inhibitor design.
Fragment-Based Drug Discovery (FBDD) Workflow
A typical FBDD campaign utilizing this compound would follow the workflow illustrated below.
Target Kinase Signaling Pathways
Derivatives of this compound have the potential to target a wide range of kinases involved in disease-relevant signaling pathways. Two prominent examples are the p38 MAP Kinase and Aurora Kinase pathways, both of which are important targets in oncology and inflammatory diseases.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the regulation of gene expression, inflammation, and apoptosis.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.
Experimental Protocols for Kinase Assays
The evaluation of compounds derived from this compound requires robust and reproducible kinase assays. Below are representative protocols for both biochemical and cell-based assays for p38 MAP Kinase and Aurora Kinase.
Protocol 3: p38α MAP Kinase Biochemical Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human p38α kinase
-
ATF2 substrate protein
-
p38 MAP Kinase Inhibitor IV (as a control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of the 384-well plate.
-
Prepare a master mix of p38α kinase and ATF2 substrate in Kinase Assay Buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer (final concentration should be near the Kₘ for p38α). Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Aurora A Cellular Assay (Western Blot for Phospho-Histone H3)
This assay measures the inhibition of Aurora kinase activity in cells by detecting the phosphorylation of a downstream substrate, Histone H3.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Histone H3 and normalize to the loading control (β-actin). Determine the concentration-dependent inhibition of Histone H3 phosphorylation.
Conclusion
This compound represents a promising and versatile fragment for the discovery of novel kinase inhibitors. Its physicochemical properties align well with the principles of fragment-based drug discovery, and its chemical structure offers multiple, synthetically accessible vectors for optimization. The 6-aminopyridine core provides a reliable anchor for binding to the kinase hinge region, while the bromine and carboxylic acid functionalities allow for systematic exploration of the surrounding chemical space to achieve high potency and selectivity. By leveraging the detailed synthetic and assay protocols provided in this guide, researchers can effectively utilize this fragment in their FBDD campaigns to develop the next generation of targeted kinase inhibitors.
References
- 1. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 2. EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]
- 3. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]
- 4. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 6-Amino-5-bromonicotinic Acid: A Technical Guide to its Synthesis and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for professionals in the scientific research and development community. While the direct historical account of its initial discovery is not extensively documented in readily available literature, its development can be contextualized within the broader exploration of nicotinic acid derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 180340-69-6 | [Chemical Supplier Data] |
| Molecular Formula | C₆H₅BrN₂O₂ | [Chemical Supplier Data] |
| Molecular Weight | 217.02 g/mol | [Chemical Supplier Data] |
| Appearance | Off-white to white powder | [Chemical Supplier Data] |
| Purity | Typically ≥97% | [Chemical Supplier Data] |
| Storage | Room temperature, in a dry and cool place | [Chemical Supplier Data] |
Historical Context and Discovery
The specific discovery of this compound is not prominently detailed in historical chemical literature. Its emergence is likely linked to the broader, systematic investigation of substituted nicotinic acids, a class of compounds that has been of interest to medicinal chemists for decades. The foundational work on nicotinic acid (Vitamin B3) and its derivatives paved the way for the exploration of various substituted analogues to modulate their biological activities.
Early studies on aminonicotinic acids, such as a 1957 report on the derivatives of 6-aminonicotinic acid, indicate an established interest in this class of compounds for potential therapeutic applications, including as antineoplastic agents.[1] The introduction of a bromine atom at the 5-position of the 6-aminonicotinic acid scaffold would have been a logical step in structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, or pharmacokinetic properties of parent compounds. The bromine atom can act as a key pharmacophore, participate in halogen bonding, or serve as a handle for further synthetic transformations such as cross-coupling reactions.
Synthetic Methodologies
While a definitive "first synthesis" is not clearly documented, a plausible and commonly employed synthetic strategy for this compound involves the bromination of a suitable 6-aminonicotinic acid precursor. The following sections detail potential experimental protocols for its preparation.
Proposed Synthesis Pathway
A logical synthetic route to this compound would start from 6-aminonicotinic acid, which can be synthesized from its corresponding ethyl ester. The subsequent step would be the regioselective bromination of the 6-aminonicotinic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Aminonicotinic Acid from Ethyl 6-aminonicotinate
This procedure is adapted from established hydrolysis methods for nicotinic acid esters.[2]
-
Reagents and Materials:
-
Ethyl 6-aminonicotinate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
2 N Hydrochloric Acid (HCl) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
-
Procedure:
-
Dissolve Ethyl 6-aminonicotinate (1.0 eq) in methanol.
-
Add 1 N aqueous NaOH solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with deionized water.
-
Acidify the solution to a pH of approximately 3 with 2 N HCl, which will cause the product to precipitate.
-
Isolate the precipitate by centrifugation, wash with cold deionized water, and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.
-
Step 2: Bromination of 6-Aminonicotinic Acid
The following is a general proposed method for the bromination of 6-aminonicotinic acid, based on standard bromination techniques for activated aromatic rings.[3][4] The amino group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is ortho to the activating amino group.
-
Reagents and Materials:
-
6-Aminonicotinic acid
-
N-Bromosuccinimide (NBS) or other suitable brominating agent
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Suspend 6-aminonicotinic acid (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). The reaction time may vary.
-
Upon completion, the reaction mixture may be filtered to remove any solids.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified final product can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of various biologically active molecules. The presence of three distinct functional groups allows for a wide range of chemical transformations:
-
Carboxylic Acid: Can be converted to amides, esters, and other derivatives.
-
Amino Group: Can undergo acylation, alkylation, and diazotization reactions.
-
Bromo Group: Serves as a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
This trifunctionality makes it a valuable scaffold for building combinatorial libraries for high-throughput screening and for the synthesis of targeted therapeutic agents. While specific drugs derived directly from this compound are not widely publicized, its structural motifs are found in various compounds under investigation for a range of diseases.
Conclusion
While the precise historical details of the discovery of this compound remain somewhat obscure, its importance as a synthetic intermediate is clear. The logical synthetic routes, starting from readily available precursors like ethyl 6-aminonicotinate, make it an accessible compound for research and development. The trifunctional nature of this molecule provides a rich platform for chemical exploration, ensuring its continued relevance in the fields of medicinal chemistry and drug discovery. The detailed methodologies and workflows presented in this guide are intended to support researchers in the synthesis and utilization of this valuable chemical entity.
References
- 1. [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
Spectroscopic data (IR, MS) of 6-Amino-5-bromonicotinic acid
An In-depth Technical Guide on the Spectroscopic Analysis of 6-Amino-5-bromonicotinic acid
This technical guide offers a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for this compound. Intended for researchers, scientists, and professionals in drug development, this document provides detailed spectral characteristics, experimental protocols, and data interpretation for the compound with CAS number 180340-69-6.[1]
Molecular Structure and Properties
This compound is a substituted pyridine derivative. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: an amino group (-NH₂), a carboxylic acid group (-COOH), a bromine atom (-Br), and a pyridine ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent groups.
IR Spectral Data
The following table summarizes the expected IR absorption bands based on the compound's structure.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretching (from carboxylic acid) and N-H stretching (from amine group) |
| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring)[2] |
| 1710 - 1680 | Strong | C=O stretching (carbonyl from carboxylic acid) |
| 1620 - 1580 | Medium | N-H bending (amine group) and C=C/C=N stretching (pyridine ring)[2] |
| 1400 - 1300 | Medium | O-H bending (carboxylic acid) |
| ~1250 | Medium | C-N stretching (aromatic amine) |
| ~1100 | Medium | C-Br stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis
This protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the KBr pellet method.[3]
-
Sample Preparation :
-
Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.
-
Add 100-200 mg of dry, IR-grade Potassium Bromide (KBr).
-
Thoroughly mix and grind the two components together until a fine, homogeneous powder is achieved to minimize IR radiation scattering.[3]
-
-
Pellet Formation :
-
Transfer a portion of the mixture into the die of a pellet press.
-
Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition :
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.[3]
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
-
Data Processing :
-
Perform a background subtraction on the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Visualization: FT-IR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.
Mass Spectrometry Data
For this compound, the key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |
| 216 | ~100% | [M]⁺, Molecular ion with ⁷⁹Br isotope |
| 218 | ~98% | [M+2]⁺, Molecular ion with ⁸¹Br isotope |
| 199 / 201 | Variable | [M-OH]⁺, Fragment from loss of hydroxyl group |
| 171 / 173 | Variable | [M-COOH]⁺, Fragment from loss of carboxylic acid group |
| 137 | Variable | [M-Br]⁺, Fragment from loss of bromine atom |
Experimental Protocol: HPLC-MS/MS Analysis
This protocol describes a general method for analyzing a non-volatile sample like this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation :
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Separation (HPLC) :
-
Inject the sample solution into the HPLC system.
-
Separate the analyte from impurities using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The goal is to ensure the pure compound enters the mass spectrometer.
-
-
Ionization :
-
As the analyte elutes from the HPLC column, introduce it into the mass spectrometer's ion source.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules. ESI produces ions from the solution, often as protonated molecules [M+H]⁺.[4]
-
-
Mass Analysis (MS1) :
-
In the first stage, scan a range of m/z values to detect the molecular ions ([M]⁺ or [M+H]⁺). For this compound, this would target the m/z 217/219 region for the protonated form.
-
-
Fragmentation (MS/MS) :
-
Select the precursor molecular ion (e.g., m/z 217) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).
-
This fragmentation process breaks the molecule into smaller, characteristic product ions.
-
-
Detection and Data Analysis :
-
Detect the product ions in the second mass analyzer to generate the MS/MS spectrum.
-
Analyze the fragmentation pattern to confirm the molecular structure.
-
Visualization: Mass Spectrometry Analysis Workflow
References
Methodological & Application
Synthesis Protocol for 6-Amino-5-bromonicotinic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-Amino-5-bromonicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective bromination of 6-aminonicotinic acid using N-bromosuccinimide (NBS). This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, a summary of expected analytical data and a visual representation of the synthesis workflow are provided to aid researchers in the successful preparation of this compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group on a halogenated pyridine ring, makes it a versatile intermediate for the generation of diverse chemical libraries. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the amino and carboxylic acid moieties allow for amide bond formation and other modifications. This application note details a reliable protocol for the synthesis of this compound from the readily available starting material, 6-aminonicotinic acid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield is representative and may vary based on experimental conditions and scale.
| Parameter | Value |
| Starting Material | 6-Aminonicotinic acid |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Product | This compound |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [1] |
| CAS Number | 180340-69-6[1][2][3] |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >95% (by HPLC) |
| Theoretical Yield | Based on 1:1 stoichiometry |
| Representative Yield | 70-80% |
| Melting Point | Not available in search results |
| Storage | Room temperature, protected from light and moisture[1] |
Experimental Protocol
This protocol describes the synthesis of this compound via the direct bromination of 6-aminonicotinic acid.
Materials and Reagents
-
6-Aminonicotinic acid (C₆H₆N₂O₂)
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF) to make a 0.5 M solution. Place the flask in an ice-water bath and stir the solution.
-
Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. N-Bromosuccinimide is a widely used reagent for the electrophilic substitution of aromatic rings.[4][5] Electron-rich aromatic compounds, such as those containing an amino group, can be effectively brominated using NBS.[1][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Work-up:
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Product Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound workflow.
References
- 1. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes: Synthesis of PROTAC Linkers Using 6-Amino-5-bromonicotinic Acid
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing degradation of target proteins rather than simple inhibition. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This document provides a detailed protocol for the synthesis of a PROTAC linker derived from 6-Amino-5-bromonicotinic acid, a versatile building block for creating semi-rigid linkers that can enforce specific spatial orientations between the recruited proteins.
Introduction
PROTACs are heterobifunctional molecules composed of two ligands joined by a chemical linker. One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are crucial for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
This compound offers a unique scaffold for linker synthesis. The pyridine ring introduces a degree of rigidity, while the amino and carboxylic acid groups serve as orthogonal handles for sequential amide bond formation. The bromo-substituent can be retained to modulate physicochemical properties or used as a handle for further diversification via cross-coupling reactions. This application note details a proposed synthetic workflow to incorporate this building block into a PROTAC molecule.
Proposed Synthetic Scheme
The following protocol describes a four-step synthesis to generate a final PROTAC molecule, starting from the this compound building block. The scheme involves protection of the amino group, sequential amide couplings to an E3 ligase ligand and a POI-binding ligand, followed by deprotection.
Experimental Protocols
Step 1: Boc Protection of this compound
This initial step protects the amino group to allow for selective reaction at the carboxylic acid terminus.
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate 1 .
Step 2: Amide Coupling with E3 Ligase Ligand
This step couples the protected linker building block to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
-
Dissolve Boc-protected intermediate 1 (1.1 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain intermediate 2 .
Step 3: Boc Deprotection
Removal of the Boc protecting group reveals the primary amine for the subsequent coupling step.
-
Dissolve intermediate 2 (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield the amine-HCl salt intermediate 3 .
Step 4: Final Amide Coupling with POI Ligand
The final step involves coupling the linker-E3 ligase ligand conjugate with a carboxylic acid-functionalized ligand for the protein of interest.
-
Dissolve the POI ligand-acid (1.0 eq) and intermediate 3 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-16 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, purify the final product directly using preparative HPLC to yield the target PROTAC molecule 4 .
Data Presentation
The following table summarizes the expected analytical data for the key compounds in the synthetic pathway.
| Compound No. | Structure Name | Molecular Formula | Expected Mass [M+H]⁺ |
| 1 | 6-(tert-butoxycarbonylamino)-5-bromonicotinic acid | C₁₁H₁₃BrN₂O₄ | 317.01 |
| 2 | Boc-Linker-E3 Ligase Ligand Conjugate | Varies based on E3 Ligand | - |
| 3 | Amine-Linker-E3 Ligase Ligand Conjugate (HCl salt) | Varies based on E3 Ligand | - |
| 4 | Final PROTAC (POI Ligand-Linker-E3 Ligand) | Varies based on POI and E3 Ligands | - |
Note: The exact molecular formula and mass will depend on the specific E3 ligase and POI ligands used.
Visualizations
Synthetic Workflow
The diagram below illustrates the proposed synthetic pathway for generating a PROTAC using the this compound linker.
Caption: Synthetic workflow for PROTAC synthesis.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which the synthesized PROTAC induces targeted protein degradation.
Caption: PROTAC mechanism of action.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-5-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-Amino-5-bromonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple functional groups that allow for the synthesis of a diverse range of complex molecules. The protocols detailed below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust toolkit for the functionalization of the pyridine core.
Challenges in Cross-Coupling Reactions with this compound
The presence of a free amino (-NH₂) and a carboxylic acid (-COOH) group on the this compound scaffold presents unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The carboxylic acid group can interfere with basic reaction conditions. To address these challenges, it is often advantageous to protect one or both of these functional groups prior to the cross-coupling reaction. For instance, the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), and the amino group can be protected with a suitable protecting group (e.g., Boc, Cbz). The choice of protecting group strategy will depend on the specific reaction conditions and the desired final product.
Suzuki-Miyaura Coupling: Synthesis of 6-Amino-5-aryl-nicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[1][2] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives
While specific data for a wide range of Suzuki couplings on unprotected this compound is limited in the literature, the following table provides representative yields for the coupling of the related 5-bromonicotinic acid with various arylboronic acids.[1] These reactions are typically performed on the corresponding ester to avoid complications with the free carboxylic acid. The conditions can be adapted for this compound esters.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 91[1] |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 88[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid.
Materials:
-
Methyl 6-amino-5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 6-amino-5-bromonicotinate, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 6-Amino-5-alkenyl-nicotinic Acid Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes.
Experimental Protocol: Heck Reaction
The following is a representative protocol for the Heck reaction of a this compound ester with an alkene.
Materials:
-
Ethyl 6-amino-5-bromonicotinate (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry sealed reaction tube, add ethyl 6-amino-5-bromonicotinate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 6-Amino-5-alkynyl-nicotinic Acid Derivatives
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is highly valuable for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a this compound ester with a terminal alkyne.
Materials:
-
Methyl 6-amino-5-bromonicotinate (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 6-amino-5-bromonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-(substituted amino)-nicotinic Acid Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction is a powerful method for the synthesis of arylamines.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol provides a general method for the Buchwald-Hartwig amination of a this compound ester with a primary or secondary amine. The choice of ligand is critical for this reaction and may require screening.
Materials:
-
Methyl 6-amino-5-bromonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Sealed tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add anhydrous toluene, methyl 6-amino-5-bromonicotinate, and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Amino-5-bromonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and medicinal chemistry due to its broad substrate scope and tolerance for various functional groups.[3] The synthesis of 6-amino-5-(arylamino)nicotinic acid derivatives is of significant interest as this scaffold is a key structural motif in a variety of biologically active compounds, including potent kinase inhibitors. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 6-amino-5-bromonicotinic acid derivatives.
Reaction Principle
The Buchwald-Hartwig amination of this compound or its ester derivatives involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific amine coupling partner.[1]
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is limited in publicly available literature, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar bromopyridine and bromopyrimidine derivatives. These examples provide a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Isopropylamine | Pd(OAc)₂ (2.5) | dppp (2.5) | NaOt-Bu (2.0) | Toluene | 80 | 93 |
| 2 | Dimethylamine | Pd(OAc)₂ (2.5) | dppp (2.5) | NaOt-Bu (2.0) | Toluene | 80 | 98 |
| 3 | Ethylamine | Pd(OAc)₂ (2.5) | dppp (2.5) | NaOt-Bu (2.0) | Toluene | 80 | 70 |
| 4 | Propylamine | Pd(OAc)₂ (2.5) | dppp (2.5) | NaOt-Bu (2.0) | Toluene | 80 | 73 |
Data adapted from a representative procedure for the amination of 2-bromopyridines.[4]
Table 2: Palladium-Catalyzed Amination of 5-Bromopyrimidine
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 88 |
| 3 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 85 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 92 |
Data adapted from a study on the amination of 5-bromopyrimidine.[5]
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of a this compound ester. This protocol should be adapted and optimized for specific substrates and coupling partners. It is crucial to carry out the reaction under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium catalyst is sensitive to oxygen.
Materials:
-
Methyl 6-amino-5-bromonicotinate (1.0 equiv)
-
Aryl or alkyl amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 6-amino-5-bromonicotinate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-5-(arylamino)nicotinic acid ester.
-
Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application in Drug Development: Inhibition of CDK4 Signaling Pathway
Derivatives of 6-amino-5-(arylamino)nicotinic acid have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The diagram below illustrates the signaling pathway affected by these inhibitors.
Caption: Inhibition of the CDK4 signaling pathway by 6-amino-5-(arylamino)nicotinic acid derivatives.
References
Application Notes and Protocols for Solid-Phase Synthesis Using 6-Amino-5-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-Amino-5-bromonicotinic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). The methodologies outlined herein are designed for the efficient generation of diverse small molecule libraries, a critical process in modern drug discovery and development.
Introduction
This compound is a valuable bifunctional building block for combinatorial chemistry, lending itself well to solid-phase synthesis. The presence of a carboxylic acid allows for immobilization on a variety of solid supports, while the aryl bromide serves as a handle for further diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The amino group at the 6-position offers an additional point for modification or can be utilized to modulate the physicochemical properties of the final compounds.
A key consideration for the use of this scaffold is the strategic application of an orthogonal protecting group for the 6-amino functionality to prevent undesired side reactions during synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a suitable choice, as it is stable to the acidic conditions often used for cleavage from the solid support and can be selectively removed under mild basic conditions.[1][2] This allows for a flexible synthetic strategy where the amino group can be deprotected and derivatized on-resin if desired.
The solid-phase approach offers significant advantages for library synthesis, including simplified purification through filtration and washing, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1] This document details protocols for the Fmoc-protection of this compound, its subsequent immobilization on Wang resin, on-resin Suzuki coupling, and final cleavage and deprotection.
Data Presentation
The following tables summarize representative quantitative data for the key steps of the synthesis. Yields and purities are indicative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Fmoc-Protection of this compound
| Step | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Fmoc Protection | Fmoc-OSu, DIPEA | Acetonitrile/Water | 12 | 25 | >90 | >95 |
Table 2: Loading of Fmoc-6-amino-5-bromonicotinic acid onto Wang Resin
| Coupling Reagent | Solvent | Time (h) | Temperature (°C) | Loading (mmol/g) |
| DIC, HOBt, DMAP | DMF | 18 | 25 | 0.5 - 0.8 |
Table 3: On-Resin Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temperature (°C) | Conversion (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 24 | 80 | >95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 24 | 80 | >95 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 24 | 80 | >90 |
Table 4: Cleavage and Deprotection
| Cleavage Cocktail | Time (min) | Crude Yield (%) | Crude Purity (%) |
| 95:5 TFA/Water | 30 | >80 | >85 |
Experimental Protocols
Protocol 1: Fmoc-Protection of this compound
This protocol describes the protection of the 6-amino group with the Fmoc protecting group.
Materials:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add DIPEA (2.5 eq) to the suspension and stir until the solid dissolves.
-
Add Fmoc-OSu (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the acetonitrile under reduced pressure.
-
Dilute the aqueous residue with ethyl acetate and acidify to pH 2-3 with 1 M HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected product.
Protocol 2: Immobilization of Fmoc-6-amino-5-bromonicotinic acid on Wang Resin
This protocol details the attachment of the protected amino acid to Wang resin.
Materials:
-
Wang resin
-
Fmoc-6-amino-5-bromonicotinic acid
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-6-amino-5-bromonicotinic acid (3 eq. relative to resin loading), HOBt (3 eq.), and a catalytic amount of DMAP in DMF.
-
Add DIC (3 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: On-Resin Suzuki-Miyaura Coupling
This protocol describes the diversification of the resin-bound scaffold via Suzuki coupling.
Materials:
-
Fmoc-6-amino-5-bromonicotinic acid-loaded Wang resin
-
Arylboronic acid (3 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3 eq.)
-
Degassed DMF
-
DCM
-
MeOH
Procedure:
-
Suspend the loaded resin in degassed DMF in a reaction vessel.
-
Add Pd(PPh₃)₄ and agitate the mixture for 10 minutes.
-
Add K₃PO₄ and the respective arylboronic acid.
-
Degas the mixture with Argon for 1 minute.
-
Shake the reaction mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature, filter the resin, and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
Protocol 4: Cleavage of the Final Product from the Resin and Fmoc Deprotection
This protocol details the cleavage of the final product from the Wang resin, which also results in the deprotection of the Fmoc group.
Materials:
-
Dried, derivatized resin
-
Trifluoroacetic acid (TFA)
-
Water
-
DCM
-
Diethyl ether (cold)
Procedure:
-
Wash the dried resin with DCM.
-
Suspend the resin in a cleavage cocktail of 95:5 TFA/Water.
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA/DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the crude product.
-
Purify the product as necessary, typically by preparative HPLC.
Mandatory Visualizations
Caption: Overall experimental workflow for the solid-phase synthesis of a small molecule library.
Caption: Logical relationship of the key synthetic steps.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 6-Amino-5-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid functionality of 6-Amino-5-bromonicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections describe common derivatization strategies, including esterification and amidation, complete with experimental procedures, expected outcomes, and graphical representations of the workflows.
Introduction
This compound is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The carboxylic acid group provides a versatile handle for chemical modification, allowing for the introduction of various functional groups to modulate the physicochemical and biological properties of the parent molecule. This document outlines two primary derivatization pathways: esterification to produce methyl 6-amino-5-bromonicotinate and amidation to yield N-substituted 6-amino-5-bromonicotinamides.
Esterification of this compound
Esterification of the carboxylic acid group can enhance lipophilicity and cell permeability, which is often a desirable modification in drug design. The methyl ester, in particular, is a common derivative. Two reliable methods for the synthesis of methyl 6-amino-5-bromonicotinate are presented below. The commercial availability of methyl 5-amino-6-bromonicotinate suggests the feasibility of such transformations.[1]
Fischer-Speier Esterification using Sulfuric Acid Catalyst
This classical method utilizes a strong acid catalyst in an excess of alcohol, which also serves as the solvent.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 2.31 g, 10 mmol).
-
Reagent Addition: Add methanol (50 mL) to the flask and stir to suspend the acid. Carefully add concentrated sulfuric acid (0.5 mL, ~9 mmol) dropwise to the stirring suspension.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Esterification using Thionyl Chloride
This method proceeds via the formation of an acid chloride intermediate, which readily reacts with the alcohol.
Experimental Protocol:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (e.g., 2.31 g, 10 mmol) in methanol (40 mL).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.1 mL, 15 mmol) dropwise via a syringe over 15-20 minutes.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization. A similar procedure has been successfully used for the esterification of isonicotinic acid.[2]
Quantitative Data for Esterification
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer-Speier | H₂SO₄ (cat.) | Methanol | 65 | 6-8 | 75-85 |
| Thionyl Chloride | SOCl₂ | Methanol | 50 | 4-6 | 80-90 |
Amidation of this compound
Amidation is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature of many biologically active molecules. The following protocols describe the coupling of this compound with a primary amine, using benzylamine as an example.
Carbodiimide-Mediated Amidation (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used and effective method for amide bond formation.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.31 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Reagent Addition: Add HOBt (1.5 g, 11 mmol) and EDC hydrochloride (2.1 g, 11 mmol) to the solution and stir for 10 minutes at room temperature. Then, add benzylamine (1.2 mL, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.1 mL, 12 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water (200 mL) and stir. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Boric Acid Catalyzed Amidation
Direct amidation catalyzed by boric acid is an environmentally benign and cost-effective method.[3]
Experimental Protocol:
-
Reaction Setup: To a flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 2.31 g, 10 mmol), benzylamine (1.6 mL, 15 mmol), boric acid (62 mg, 1 mmol, 10 mol%), and toluene (50 mL).
-
Reaction Conditions: Heat the mixture to reflux and remove water azeotropically using the Dean-Stark trap. Continue heating for 16-24 hours or until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Amidation with Benzylamine
| Method | Coupling Agents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | EDC·HCl, HOBt, DIPEA | DMF | Room Temp. | 12-18 | 70-85 |
| Boric Acid | Boric Acid (10 mol%) | Toluene | Reflux | 16-24 | 65-75 |
Characterization of Derivatives
The successful synthesis of the ester and amide derivatives should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the incorporation of the methyl or N-substituent group and the overall structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretching frequencies of the ester or amide functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care.
-
Carbodiimides like EDC are potential sensitizers and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Functionalization of the Amino Group in 6-Amino-5-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the amino group of 6-Amino-5-bromonicotinic acid. This versatile building block is of significant interest in medicinal chemistry due to its potential for derivatization at multiple sites, including the amino group, the carboxylic acid, and the bromide. Functionalization of the 6-amino group allows for the synthesis of diverse compound libraries for screening against various biological targets.
The protocols outlined below cover three primary classes of amino group functionalization: N-acylation, N-alkylation (via reductive amination), and N-sulfonylation. These transformations provide access to a wide range of amides, secondary and tertiary amines, and sulfonamides, respectively.
N-Acylation of this compound
Application Note:
N-acylation of the 6-amino group of this compound is a fundamental transformation for generating a diverse array of amide derivatives. This reaction is typically achieved by treating the starting material with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting N-acyl derivatives can exhibit a range of biological activities, and this modification is a common strategy in drug discovery to modulate properties like solubility, metabolic stability, and target engagement. For instance, derivatives of similar aminopyridines have been explored as kinase inhibitors.
Experimental Protocol: Synthesis of 6-Acetamido-5-bromonicotinic acid
This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-acetamido-5-bromonicotinic acid.
Quantitative Data for N-Acylation Reactions:
| Acylating Agent | Product | Solvent | Base | Typical Yield (%) |
| Acetic Anhydride | 6-Acetamido-5-bromonicotinic acid | DCM | Pyridine | 85-95 |
| Benzoyl Chloride | 6-Benzamido-5-bromonicotinic acid | DCM | Pyridine | 80-90 |
| Carboxylic Acid/HATU | 6-(Acylamino)-5-bromonicotinic acid | DMF | DIPEA | 70-85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow for N-Acylation:
N-Alkylation of this compound via Reductive Amination
Application Note:
Reductive amination is a versatile method for the N-alkylation of primary and secondary amines. For this compound, this reaction involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is advantageous as it often proceeds with high selectivity and under mild conditions. The resulting N-alkylated derivatives can be valuable for probing structure-activity relationships, as the introduction of alkyl groups can significantly impact the lipophilicity and steric profile of the molecule.
Experimental Protocol: Synthesis of a 6-(Alkylamino)-5-bromonicotinic Acid Derivative
This protocol outlines a general procedure for the reductive amination of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 6-(alkylamino)-5-bromonicotinic acid derivative.
Quantitative Data for Reductive Amination:
| Aldehyde/Ketone | Product | Reducing Agent | Typical Yield (%) |
| Benzaldehyde | 6-(Benzylamino)-5-bromonicotinic acid | STAB | 70-85 |
| Acetone | 6-(Isopropylamino)-5-bromonicotinic acid | STAB | 65-80 |
| Cyclohexanone | 6-(Cyclohexylamino)-5-bromonicotinic acid | STAB | 75-90 |
Note: Yields are representative and may vary based on the specific carbonyl compound and reaction conditions.
Experimental Workflow for Reductive Amination:
N-Sulfonylation of this compound
Application Note:
N-sulfonylation of the 6-amino group introduces a sulfonamide moiety, which is a common functional group in many marketed drugs. This transformation is typically carried out by reacting this compound with a sulfonyl chloride in the presence of a base. The resulting sulfonamides can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target. This modification can also improve the pharmacokinetic properties of the parent compound.
Experimental Protocol: Synthesis of 6-(Phenylsulfonylamino)-5-bromonicotinic acid
This protocol provides a general method for the N-sulfonylation of this compound with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.0 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-(phenylsulfonylamino)-5-bromonicotinic acid.
Quantitative Data for N-Sulfonylation Reactions:
| Sulfonyl Chloride | Product | Solvent | Base | Typical Yield (%) |
| Benzenesulfonyl chloride | 6-(Phenylsulfonylamino)-5-bromonicotinic acid | DCM | Pyridine | 75-90 |
| p-Toluenesulfonyl chloride | 6-(Tosylamino)-5-bromonicotinic acid | DCM | Pyridine | 80-95 |
| Methanesulfonyl chloride | 6-(Methylsulfonylamino)-5-bromonicotinic acid | DCM | TEA | 70-85 |
Note: Yields are representative and may vary based on the specific sulfonyl chloride and reaction conditions.
Experimental Workflow for N-Sulfonylation:
Potential Biological Applications and Signaling Pathways
Application Note:
Derivatives of this compound are of interest in drug discovery due to the prevalence of the aminopyridine scaffold in biologically active molecules. For example, various substituted aminopyridines have been identified as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
Furthermore, the structural motifs accessible through functionalization of this compound may allow for the development of allosteric modulators of G protein-coupled receptors (GPCRs). Allosteric modulators offer the potential for more selective and safer drugs by fine-tuning the receptor's response to endogenous ligands.[1]
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, blocking a signaling cascade involved in cell proliferation.
References
Application of 6-Amino-5-bromonicotinic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, provides multiple reactive handles for chemical modification. This allows for the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery. The strategic positioning of these functional groups makes it a valuable precursor for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors: Pyrido[2,3-d]pyrimidin-7-ones
A primary application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones. This scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
Derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold have been developed as inhibitors of various kinases, including Wee1 kinase, cyclin-dependent kinases (CDKs), and receptor interacting protein kinase-2 (RIPK2). For instance, the Wee1 kinase inhibitor PD-0166285, which abrogates the G2/M cell cycle checkpoint, features this core structure and can be synthesized from this compound.[1][2]
Quantitative Data: Biological Activity of a Representative Kinase Inhibitor
The following table summarizes the inhibitory activity of PD-0166285, a Wee1 kinase inhibitor synthesized using a 6-aminonicotinic acid derivative.
| Compound Name | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular Effect |
| PD-0166285 | Wee1 | 24 | B16 Mouse Melanoma | Abrogation of G2/M checkpoint[1] |
| PD-0166285 | Myt1 | 72 | - | Weak inhibition |
| PD-0166285 | Chk1 | 3433 | - | Negligible inhibition |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (A PD-0166285 Analog)
This protocol describes a synthetic route to a key intermediate in the synthesis of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, starting from this compound.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add 2,6-dichloroaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2,6-dichlorophenyl)-6-amino-5-bromonicotinamide.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core
-
Combine the N-(2,6-dichlorophenyl)-6-amino-5-bromonicotinamide (1.0 eq) with 2-amino-4-chloro-5-formylpyrimidine (1.1 eq) in a suitable solvent like ethanol.
-
Add a base, such as potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the precipitate and wash with cold ethanol to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-6-(2,6-dichlorophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one.
Step 3: N-Alkylation
-
To a suspension of the pyrido[2,3-d]pyrimidin-7-one (1.0 eq) in a solvent like DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the final product, 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.
Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an N-protected this compound ester with an arylboronic acid.
Materials:
-
N-Boc-6-amino-5-bromonicotinic acid methyl ester (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine N-Boc-6-amino-5-bromonicotinic acid methyl ester, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Typical Reaction Yields
| Reaction Type | Starting Material | Product | Catalyst/Reagents | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | Pd(PPh3)4, K3PO4 | 70-90 |
| Amide Coupling | Carboxylic Acid, Aniline | Amide | EDC, HOBt, DIEA | 60-85 |
Visualizations
Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidin-7-one kinase inhibitor.
References
Application Notes and Protocols: Amide Bond Formation with 6-Amino-5-bromonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromonicotinic acid is a valuable building block in medicinal chemistry and drug discovery, offering multiple points for diversification. The presence of a carboxylic acid, an amino group, and a bromine atom on the pyridine ring allows for a wide range of chemical modifications. This document provides a detailed experimental procedure for the formation of an amide bond at the carboxylic acid moiety of this compound. Due to the presence of the reactive 6-amino group, which can compete with the desired amine during the coupling reaction, a protection-coupling-deprotection strategy is presented as a robust and reliable method to ensure selective amide bond formation. This protocol details the acetylation of the 6-amino group, subsequent amide coupling with a representative primary amine (propylamine), and final deprotection to yield the desired 6-amino-5-bromo-N-propylnicotinamide.
Experimental Workflow Overview
The overall synthetic strategy involves a three-step process to ensure the selective formation of the desired amide product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-bromonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 6-Amino-5-bromonicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process. The first step is the bromination of nicotinic acid to produce 5-bromonicotinic acid. The second, and more challenging step, is the amination of 5-bromonicotinic acid at the 6-position to yield the final product, this compound.
Q2: Why is the amination of 5-bromonicotinic acid challenging?
The pyridine ring is electron-deficient, which can make nucleophilic aromatic substitution (SNAr) difficult.[1] The presence of the bromine atom and the carboxylic acid group further influences the reactivity of the pyridine ring. Achieving selective amination at the 6-position while avoiding side reactions requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q3: What are the potential side reactions during the synthesis?
During the bromination of nicotinic acid, over-bromination can lead to the formation of di- or polybrominated products.[1] In the amination step, potential side reactions include the formation of isomers, decomposition of the starting material or product at high temperatures, and reactions involving the carboxylic acid group if it is not appropriately protected.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Suboptimal temperature. - Insufficient catalyst. | - Increase reaction time. - Optimize the reaction temperature; a Russian patent suggests that for a similar reaction, the yield of 5-bromonicotinic acid can be as high as 95% at 70°C with a 6-hour reaction time.[2] - Ensure the appropriate amount of iron powder catalyst is used (0.5-5.0 wt% of nicotinic acid).[2] |
| Low Yield in Amination Step | - Inactive catalyst. - Inappropriate ligand or base. - Poor choice of solvent. - Reaction temperature is too low or too high. | - Use a pre-activated catalyst or ensure anaerobic conditions to prevent catalyst deactivation. - Screen different phosphine ligands (e.g., BINAP, Xantphos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Bulky, electron-rich phosphine ligands often give good results in Buchwald-Hartwig aminations. - Test various aprotic solvents such as toluene, dioxane, or DMF. - Optimize the reaction temperature. A patent on a related synthesis indicates a significant temperature dependency on yield, with a dramatic increase observed when moving from 140°C to reflux temperature.[3] |
| Formation of Impurities | - Presence of moisture or oxygen. - Incorrect stoichiometry of reagents. - Side reactions due to high temperatures. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Carefully control the molar ratios of the reactants, catalyst, ligand, and base. - Optimize the reaction temperature to minimize byproduct formation. |
| Difficulty in Product Isolation and Purification | - Product precipitation issues. - Co-elution of impurities during chromatography. | - Adjust the pH of the aqueous solution during workup to ensure complete precipitation of the product. For 5-bromonicotinic acid, a pH of around 3 is recommended.[2] - For purification of the final product, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. If chromatography is necessary, screen different solvent systems to achieve better separation. |
Experimental Protocols
Step 1: Synthesis of 5-Bromonicotinic Acid
This protocol is adapted from a patented procedure for the direct bromination of nicotinic acid.[2]
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Bromine
-
Powdered iron
-
4N Sodium hydroxide solution
-
5% Hydrochloric acid solution
-
Isopropyl alcohol
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and powdered iron (e.g., 1 g, 2% by weight of nicotinic acid).
-
Heat the mixture to 70°C with stirring.
-
Slowly add bromine (e.g., 40 ml, 0.78 mol) over 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches approximately 3.
-
Collect the precipitate by suction filtration and wash with ice water.
-
For further purification, dissolve the precipitate in a 5% sodium hydroxide solution, heat to 80°C, and filter to remove any insoluble material.
-
Cool the filtrate and acidify with a 5% hydrochloric acid solution to a pH of 3 to re-precipitate the product.
-
Filter the white precipitate, dry it at 60°C, and recrystallize from isopropyl alcohol.
Step 2: Synthesis of this compound (Hypothetical Protocol)
This hypothetical protocol is based on general principles of the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[4] Optimization of the specific ligand, base, and solvent may be required to achieve optimal yields.
Materials:
-
5-Bromonicotinic acid
-
Ammonia source (e.g., ammonia solution in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon), add 5-bromonicotinic acid (1 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-5 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 1.5-2.0 equivalents).
-
Add the ammonia source (e.g., 2-3 equivalents).
-
Seal the flask and heat the reaction mixture with vigorous stirring at a temperature between 80-120°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Filter the crude product and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of 5-Bromonicotinic Acid [2]
| Iron Powder (wt% of Nicotinic Acid) | Reaction Time (hours) | Yield (%) |
| 0.2 | 10 | 72 |
| 0.5 | 6 | 90 |
| 2.0 | 6 | 93 |
| 5.0 | 6 | 95 |
Table 2: Effect of Temperature on the Yield of a Related Nicotinyl Ester of 6-Aminonicotinic Acid [3]
| Temperature (°C) | Yield (%) |
| 80 | 48.09 |
| 100 | 68.43 |
| 120 | 64.75 |
| 140 | 61.64 |
| Reflux | ~86 |
Note: This data is for a related esterification reaction but illustrates the significant impact of temperature on the yield.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimizing Suzuki Coupling with 6-Amino-5-bromonicotinic acid
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-Amino-5-bromonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A1: this compound possesses multiple functional groups that can interfere with the palladium catalytic cycle. The primary challenges arise from the lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group, which can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] Additionally, the presence of both an acidic carboxylic acid group and a basic amino group can complicate base selection and affect the solubility of the starting material.
Q2: My reaction is not working or giving very low yields. What are the most common reasons for failure?
A2: Low yields or complete reaction failure can typically be attributed to one or more of the following factors:
-
Catalyst Inhibition/Deactivation: The amino and pyridine groups on your substrate are likely binding to the palladium center, preventing it from participating in the catalytic cycle.[1]
-
Inappropriate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and potentially coordinating substrate. More specialized, electron-rich, and sterically bulky ligands are often required.
-
Incorrect Base Selection: The chosen base may be too weak to activate the boronic acid, too strong leading to side reactions, or may react unfavorably with the carboxylic acid group on your substrate.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) is a common side reaction, particularly with heteroaryl boronic acids, and can be promoted by aqueous conditions.[1]
-
Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to the oxidation and deactivation of the Pd(0) catalyst.
Q3: Can I perform the coupling without protecting the amino or carboxylic acid groups?
A3: Yes, it is often possible to perform the coupling without protection, which is generally preferred to maintain atom and step economy. Success without protection hinges on the careful selection of the catalyst, ligand, base, and solvent to minimize side reactions and catalyst inhibition. Bulky phosphine ligands, for example, can create a steric environment around the palladium center that favors the desired C-Br bond activation over coordination with the amino group.
Q4: How do I choose the best solvent for this reaction?
A4: Due to the polar nature of this compound, a polar aprotic solvent or a mixture including water is typically required to ensure solubility of all reaction components. Common choices include mixtures of 1,4-dioxane/water, DMF/water, or THF/water.[2][3] The choice of solvent can also influence reaction selectivity and rate.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inhibition | 1. Switch to a Bulky Ligand: Employ electron-rich, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for challenging heteroaryl couplings.[4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Ineffective Base | 1. Screen Bases: Test milder inorganic bases like K₃PO₄ or Cs₂CO₃. These are often effective and their insolubility in organic solvents can be managed with vigorous stirring and the use of an aqueous co-solvent.[5][6] 2. Ensure Anhydrous Conditions (if applicable): If using an organic base or a base sensitive to hydrolysis, ensure all reagents and solvents are anhydrous. | |
| Low Reaction Temperature | Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential decomposition of starting materials or products. | |
| Major Byproduct is the Debrominated Starting Material | Reductive Dehalogenation | 1. Optimize Reaction Time: Avoid unnecessarily long reaction times. 2. Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) or reagents are not potential hydride sources. |
| Major Byproduct is the Arene from the Boronic Acid | Protodeboronation | 1. Use Boronic Esters: Boronic pinacol esters are more stable towards hydrolysis than their corresponding boronic acids.[1] 2. Use a Milder Base: A weaker base like K₂CO₃ or KF may reduce the rate of protodeboronation.[6] 3. Minimize Water: While some water is often necessary for solubility, excessive amounts can promote this side reaction. Try reducing the proportion of water in your solvent mixture. |
| Starting Material is Insoluble | Inappropriate Solvent | 1. Increase Polarity: Use polar aprotic solvents like DMF, DMAc, or NMP, often in a mixture with water. 2. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can sometimes improve reaction rates. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the typical effects of different reaction components on the Suzuki coupling of functionalized bromopyridines. Yields are illustrative and highly dependent on the specific boronic acid used.
Table 1: Effect of Catalyst/Ligand System
| Catalyst (2 mol%) | Ligand (4 mol%) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | < 20% | Often ineffective for this substrate class due to catalyst inhibition. |
| Pd(PPh₃)₄ | - | 20-50% | May show some activity but is generally not optimal. |
| Pd₂(dba)₃ | SPhos | > 85% | Bulky, electron-rich ligands are highly effective at promoting the reaction and preventing catalyst deactivation.[4] |
| Pd₂(dba)₃ | XPhos | > 85% | Similar to SPhos, provides excellent results for challenging heteroaryl couplings.[4] |
Table 2: Comparison of Bases
| Base (2.5 equiv) | Solvent System | Typical Yield (%) | Notes |
| Na₂CO₃ | Dioxane/H₂O | 60-80% | A common and effective choice, but may not be optimal. |
| K₃PO₄ | Dioxane/H₂O | > 90% | Often the base of choice for substrates with sensitive functional groups or for preventing protodeboronation.[6] |
| Cs₂CO₃ | Dioxane/H₂O | > 90% | Highly effective, its greater solubility in organic solvents can be advantageous. |
| Et₃N (Triethylamine) | Dioxane | < 10% | Organic amine bases are generally not effective for this transformation.[7] |
Table 3: Solvent System Comparison
| Solvent (4:1 organic:water) | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene/H₂O | 100 | Moderate | May face solubility issues with the polar substrate. |
| THF/H₂O | 80 | Good | Good general-purpose solvent system. |
| 1,4-Dioxane/H₂O | 100 | Excellent | A robust and widely used system for Suzuki couplings.[3] |
| DMF/H₂O | 100 | Excellent | High boiling point and good solvating power for polar substrates.[8] |
Experimental Protocols
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 equiv)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst and the SPhos ligand to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the product's amino group and precipitate the zwitterionic product.
-
Filter the resulting solid, wash with cold water and a small amount of cold ethyl acetate, and dry under vacuum.
-
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol with a small percentage of acetic acid).
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Amino-5-bromonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-5-bromonicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing derivatives of 6-amino-5-bromonicotini c acid?
A1: The primary challenges stem from the bifunctional nature of the starting material. The presence of both an amino and a carboxylic acid group, along with a halogenated pyridine ring, can lead to issues with chemoselectivity, side reactions, and purification. The amino group can act as a competing nucleophile in reactions intended for the carboxylic acid or the bromine atom. Furthermore, the electron-donating nature of the amino group can influence the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions.[1]
Q2: How does the 6-amino group affect palladium-catalyzed cross-coupling reactions at the 5-bromo position?
A2: The 6-amino group is positioned ortho to the pyridine nitrogen and meta to the bromine atom. Its electron-donating character can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step in palladium-catalyzed reactions, which is often rate-determining.[1] However, the amino group can also coordinate to the palladium catalyst, which can either be beneficial by stabilizing the catalytic complex or detrimental by hindering the desired reaction pathway.[2] Careful selection of ligands is crucial to mitigate these effects.
Q3: What are common side reactions to watch out for during the synthesis of this compound esters?
A3: During esterification, particularly under acidic conditions (Fischer esterification), potential side reactions include:
-
N-methylation of the pyridine nitrogen: This is less common under acidic conditions as the nitrogen is protonated and thus deactivated. However, when using strong methylating agents, it can be a significant side reaction.[3]
-
Decarboxylation: At elevated temperatures, the nicotinic acid derivative can undergo decarboxylation.[3]
-
Amide formation: If the amino group is not protected, it can react with an activated carboxylic acid to form a polyamide byproduct.
Q4: Can I perform a Suzuki-Miyaura coupling on this compound directly?
A4: While possible, it is generally advisable to protect the carboxylic acid group as an ester before performing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This prevents potential side reactions where the carboxylate acts as a ligand for the palladium catalyst, which could inhibit catalysis.
Troubleshooting Guides
Esterification of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion to the ester | Incomplete reaction | - Ensure the alcohol is used in large excess to drive the equilibrium. - Increase reaction time and monitor by TLC. - Use a fresh, active acid catalyst in sufficient quantity. |
| Hydrolysis of the product | - Ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. | |
| Formation of a significant amount of a polar byproduct | N-acylation of the amino group (intermolecularly) | - Protect the 6-amino group (e.g., as a Boc or Ac derivative) before esterification. |
| Presence of an N-methylated byproduct | Use of a strong methylating agent | - If using a methylating agent like dimethyl sulfate, consider milder conditions or an alternative esterification method like Fischer esterification.[3] |
| Loss of product during workup | Product is soluble in the aqueous phase | - The amino and carboxylic acid groups can make the molecule water-soluble. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. |
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) of this compound Esters
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Catalyst deactivation | - Ensure strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[4] - Use anhydrous solvents. |
| Inappropriate ligand | - The choice of ligand is critical. For aminopyridine substrates, bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are often effective.[2] | |
| Incorrect base | - The strength of the base is crucial. For less acidic amines, a stronger base like LiHMDS may be necessary. Ensure the base is fresh and anhydrous.[4] | |
| Hydrodehalogenation (removal of bromine) | Competing side reaction | - This can be minimized by using the appropriate ligand and ensuring efficient coupling.[5] |
| Homocoupling of the amine | Side reaction at high temperatures | - Consider lowering the reaction temperature.[4] |
| Chelation of the catalyst by the substrate | The 2-amino-3-halopyridine motif can chelate palladium, inhibiting the reaction.[2] | - The use of specific pre-catalysts like RuPhos- and BrettPhos-precatalysts can overcome this issue.[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-Amino-5-bromonicotinate
This protocol describes the esterification of this compound using methanol and trimethylchlorosilane (TMSCl).[6]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq) while stirring.
-
Add anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl 6-amino-5-bromonicotinate hydrochloride.
-
For neutralization, dissolve the crude product in water and add a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Protocol 2: Synthesis of N-Aryl-6-amino-5-bromonicotinamide
This protocol outlines the synthesis of an amide derivative via activation of the carboxylic acid to an acyl chloride followed by coupling with an aniline.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Substituted Aniline
-
Triethylamine or Pyridine
Procedure:
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Add the substituted aniline (1.0 eq) and a base like triethylamine or pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC. . Upon completion, wash the reaction mixture with water and brine. . Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. . Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 83[2] |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS | Toluene | 100 | 78[2] |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | High |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 80 | High |
Note: Yields are highly dependent on the specific substrates and may require optimization.
Visualizations
Caption: Workflow for the synthesis of Methyl 6-Amino-5-bromonicotinate.
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
6-Amino-5-bromonicotinic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Amino-5-bromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Some suppliers recommend storage at room temperature.
Q2: Is this compound sensitive to light?
Q3: Is this compound sensitive to moisture?
A3: Yes, it is recommended to store this compound in a dry environment. The presence of moisture could potentially lead to hydrolysis or other forms of degradation, especially over extended periods.
Q4: What materials are incompatible with this compound?
A4: You should avoid storing or handling this compound with strong oxidizing agents.
Troubleshooting Guide
| Problem | Potential Cause Related to Stability/Storage | Recommended Action |
| Failed or Low-Yield Reaction | Degradation of the starting material due to improper storage. | - Use a fresh batch of the compound. - Verify the purity of the stored material using an appropriate analytical technique (e.g., HPLC, NMR). - Ensure the compound was stored according to the recommended conditions. |
| Change in Physical Appearance (e.g., color change, clumping) | Potential degradation or moisture absorption. | - Do not use the material if a significant change in appearance is observed. - Discard the batch and use a fresh, properly stored sample. - Re-evaluate your storage conditions to ensure they are adequate. |
| Poor Solubility in Recommended Solvents | The compound may have degraded into less soluble impurities. | - Attempt to purify a small sample and re-check solubility and identity. - If purification is not feasible, use a new batch of the compound. |
| Inconsistent Experimental Results | Inconsistent quality of the starting material due to degradation over time or between batches. | - Aliquot the compound upon receipt to minimize repeated opening and closing of the main container. - Always use material from the same batch for a series of related experiments. - Re-qualify older batches of the compound before use in critical experiments. |
Experimental Protocols
While specific degradation studies for this compound are not publicly available, a general approach to assess stability would involve the following:
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple, sealed aliquots of this compound from the same batch.
-
Stress Conditions: Expose the aliquots to various stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and intense light (photostability chamber).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Compare the results to the initial sample (time zero) to determine the rate of degradation under each stress condition.
Visualizing Workflows and Logic
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended handling and storage workflow.
Side reactions of 6-Amino-5-bromonicotinic acid in coupling protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-bromonicotinic acid in coupling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during coupling reactions with this compound?
The trifunctional nature of this compound (possessing an amino, bromo, and carboxylic acid group) presents several potential side reactions. The most commonly encountered issues are:
-
Dehalogenation (Debromination): Particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the bromine atom can be replaced by a hydrogen atom, leading to the formation of 6-aminonicotinic acid as a significant byproduct.[1][2][3]
-
Amide Coupling Side Reactions: Standard issues associated with amide bond formation can occur, including:
-
Guanidinylation: Uronium or aminium-based coupling reagents (e.g., HATU, HBTU) can react with the free amino group of this compound to form an inactive guanidinium species, preventing the desired amide bond formation.[4][5]
-
Self-Coupling/Oligomerization: The molecule can potentially react with itself, with the amino group of one molecule attacking the activated carboxylic acid of another.
-
Racemization: If coupled with a chiral amine, racemization can be a concern depending on the coupling conditions.[6]
-
-
Homocoupling: In cross-coupling reactions, the formation of a biaryl product from the coupling of two molecules of this compound is a possibility.
Q2: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?
Debromination is a common side reaction for bromo-heterocycles.[1][2][3] Here are some strategies to mitigate it:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand system is crucial. Some systems are more prone to dehalogenation than others. It is often necessary to screen a variety of catalysts and ligands to find the optimal conditions for a specific substrate.
-
Control of Reaction Conditions:
-
Minimize Water: The presence of water can promote dehalogenation. Using anhydrous solvents and reagents is recommended.[7]
-
Base Selection: The choice of base can influence the rate of dehalogenation. Weaker bases may be preferable in some cases.
-
Temperature: Lowering the reaction temperature may help to reduce the rate of the dehalogenation side reaction relative to the desired coupling.
-
-
Protecting Groups: While not always ideal due to additional synthetic steps, protection of the amino group can sometimes alter the electronic properties of the ring and reduce the propensity for dehalogenation.
Q3: What are the best practices to avoid side reactions at the amino group during amide coupling?
To prevent unwanted reactions at the 6-amino position, consider the following:
-
Order of Addition: When using uronium/aminium coupling reagents, pre-activating the carboxylic acid of this compound before adding the amine coupling partner can minimize the opportunity for the reagent to react with the amino group of another molecule of the acid.[4][5]
-
Protecting Groups: Protection of the 6-amino group (e.g., as a Boc or Fmoc carbamate) is the most effective way to prevent side reactions at this position. However, this adds extra steps to the synthesis for protection and deprotection.
-
Choice of Coupling Reagent: Carbodiimide-based coupling reagents like EDC or DCC may be less prone to directly reacting with the amino group compared to some uronium/aminium reagents.[6]
Troubleshooting Guides
Problem 1: Low yield of the desired product and a significant amount of a debrominated byproduct in a Suzuki-Miyaura reaction.
Possible Causes:
-
The catalytic system is promoting dehalogenation.
-
Presence of excess water or other protic sources in the reaction mixture.[7]
-
The reaction temperature is too high.
Solutions:
| Parameter | Recommended Action |
| Catalyst/Ligand | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. |
| Solvent | Use anhydrous solvents and consider adding molecular sieves. |
| Base | Try alternative bases (e.g., K₂CO₃, CsF instead of stronger bases). |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 2: Formation of a guanidinium byproduct when using HATU for amide coupling.
Possible Cause:
-
The HATU reagent is reacting with the exocyclic amino group of this compound.[4]
Solutions:
| Parameter | Recommended Action |
| Reagent Addition | Pre-activate the carboxylic acid of this compound with HATU and a base (e.g., DIPEA) for a short period (5-10 minutes) before adding the amine nucleophile. |
| Stoichiometry | Use a slight excess of the carboxylic acid relative to the coupling reagent. |
| Alternative Reagents | Consider using a carbodiimide-based coupling reagent like EDC in the presence of an additive like HOBt. |
| Protection Strategy | Protect the 6-amino group with a suitable protecting group (e.g., Boc). |
Experimental Protocols
Representative Protocol for Amide Coupling using HATU
This protocol is adapted for this compound from a similar procedure for a related aminopicolinic acid.
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir at room temperature for 5-10 minutes.
-
Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. The organic layer is then washed with a mild acid (e.g., 1M HCl) and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Amide coupling workflow for this compound.
Caption: Troubleshooting logic for coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 6-Amino-5-bromonicotinic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving 6-Amino-5-bromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions with this compound?
A1: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry (MS) can also be used to confirm the presence of the desired product.
Q2: How can I choose the best monitoring technique for my specific reaction?
A2: The choice of technique depends on the reaction type and the available equipment.
-
TLC is a quick and simple method for qualitative analysis of reaction progress, ideal for initial screening and optimization.
-
HPLC offers quantitative analysis, providing accurate information on conversion rates and purity.
-
NMR provides detailed structural information, which is useful for identifying products and byproducts.[1]
Q3: What are some common challenges when monitoring these reactions?
A3: Common challenges include overlapping spots in TLC, co-elution of compounds in HPLC, and complex NMR spectra. Poor solubility of starting materials or products can also pose a challenge.
Q4: How can I improve the separation of spots on a TLC plate?
A4: You can try different solvent systems. For polar compounds like amino acids, a common solvent system is n-butanol:acetic acid:water (4:1:1).[2] Adjusting the polarity of the mobile phase can significantly improve separation.
Q5: My reaction appears to have stalled. What should I do?
A5: First, confirm that the reaction has indeed stalled by taking a time-point sample and analyzing it. If it has stalled, consider the following:
-
Check the quality and reactivity of your reagents.
-
Ensure the reaction temperature is optimal.
-
For catalyzed reactions, consider adding more catalyst or using a different catalyst/ligand system.
Troubleshooting Guides
Amide Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Use a different coupling agent (e.g., HATU, HOBt/EDC). Ensure anhydrous conditions if the coupling agent is moisture-sensitive. |
| Low nucleophilicity of the amine. | Add a non-nucleophilic base to deprotonate the amine. Consider a different solvent that better solubilizes the amine. | |
| Steric hindrance around the amine or carboxylic acid. | Increase the reaction temperature or use a less sterically hindered coupling agent. | |
| Formation of side products | Racemization of the amino acid. | Use a racemization-suppressing additive like HOBt or work at lower temperatures. |
| Self-condensation of the activated carboxylic acid. | Add the amine to the reaction mixture before or simultaneously with the coupling agent. | |
| Difficulty in purification | Product has similar polarity to starting materials or byproducts. | Optimize your chromatography conditions (e.g., different solvent gradient for column chromatography, different mobile phase for HPLC). Consider recrystallization or a different purification technique. |
Suzuki Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no yield | Inactive catalyst. | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the reaction is performed under an inert atmosphere to prevent catalyst decomposition.[3][4] |
| Poorly soluble reagents. | Choose a solvent system that dissolves all reactants, such as a mixture of an organic solvent (e.g., dioxane, THF) and water.[4] | |
| Ineffective base. | The choice of base is critical. Try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] The base needs to be soluble enough to be effective. | |
| Homocoupling of the boronic acid | Presence of oxygen. | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[3] |
| Protodeboronation (loss of the boronic acid group) | The reaction conditions are too harsh (high temperature, strong base). | Use a milder base or lower the reaction temperature. Consider using a more stable boronic ester (e.g., a pinacol ester).[4] |
| Difficulty in removing palladium residues | Palladium complexes are adsorbed onto the product. | Use a palladium scavenger, or purify the product by recrystallization or by passing it through a plug of silica gel with a suitable solvent. |
Experimental Protocols
Thin Layer Chromatography (TLC)
A rapid and effective method for monitoring the disappearance of starting materials and the appearance of products.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., the reaction solvent). Use a capillary tube to spot the solution onto the TLC plate. Also spot the starting material(s) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. A common solvent system for amino acids is n-butanol:acetic acid:water (4:1:5 or 4:1:1).[1][2]
-
Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm). If the compounds are not UV-active, stain the plate with a suitable reagent, such as ninhydrin for primary and secondary amines.[1]
Data Interpretation:
| Compound | Expected Rf Value | Notes |
| This compound | Low to medium | Being a polar amino acid, it will have a lower Rf value. |
| Less polar products (e.g., esters) | Higher | Esterification will increase the lipophilicity and thus the Rf value. |
| More polar products | Lower | The introduction of polar functional groups will decrease the Rf value. |
High-Performance Liquid Chromatography (HPLC)
Provides quantitative data on reaction conversion and purity.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used for nicotinic acid derivatives.[5][6]
-
Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., around 260 nm).[6]
-
Data Interpretation:
| Compound | Expected Retention Time | Notes |
| This compound | Shorter | As a polar molecule, it will elute earlier in a reverse-phase system. |
| Less polar products | Longer | Products with increased non-polar character will have longer retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Offers detailed structural information about the reaction components.[1]
Methodology:
-
Sample Preparation: Take an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum.
Data Interpretation:
Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product.
| Proton | Expected ¹H NMR Chemical Shift (ppm) of this compound | Notes |
| Aromatic CH | 7.0 - 8.5 | The exact shifts will depend on the solvent and pH. |
| Amine NH₂ | 5.0 - 8.0 (broad) | The chemical shift is highly variable and depends on concentration, solvent, and temperature. |
| Carboxylic acid OH | 10.0 - 13.0 (broad) | This signal is often very broad and may not be easily observable. |
Visualizations
Caption: A general workflow for monitoring chemical reactions.
References
- 1. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling with 6-Amino-5-bromonicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for palladium-catalyzed cross-coupling reactions involving 6-Amino-5-bromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is most suitable for this compound?
A1: this compound is a versatile substrate suitable for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or esters. This is often the first choice for creating biaryl structures due to the commercial availability of a wide range of boronic acids.[1][2]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with various primary or secondary amines.[3][4] This is crucial for synthesizing complex amine derivatives.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[5][6]
The choice depends on the desired final product and the specific bond construction required for your synthetic target.
Q2: How do the amino and carboxylic acid groups on the substrate affect the choice of catalyst and reaction conditions?
A2: The functional groups on this compound present specific challenges that must be addressed:
-
Amino Group (-NH₂): The basic lone pair on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[7][8] To mitigate this, bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos are recommended. These ligands shield the palladium center and promote the desired catalytic cycle.[8]
-
Carboxylic Acid Group (-COOH): The acidic proton can interfere with basic reagents. More critically, the carboxylate may coordinate with the catalyst. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction to prevent side reactions and improve solubility.[9]
-
Pyridine Nitrogen: Like the amino group, the pyridine nitrogen can also coordinate to the palladium catalyst, leading to inhibition. The use of bulky ligands is also effective in overcoming this issue.[10][11]
Q3: What are the key palladium catalysts and ligands for successful coupling with this substrate?
A3: Success with this substrate hinges on selecting a robust catalyst system.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes (precatalysts).[12] Precatalysts are often preferred as they can lead to more reliable formation of the active Pd(0) species.[8][13]
-
Ligands: Bulky, electron-rich monophosphine ligands are generally the most effective for challenging substrates like this. Key examples include:
-
For Suzuki Coupling: SPhos, RuPhos, and XPhos.[7]
-
For Buchwald-Hartwig Amination: RuPhos and BrettPhos have shown outstanding performance with aminopyridine substrates.[8][13]
-
For Sonogashira Coupling: Triphenylphosphine (PPh₃) is a standard choice, but more electron-rich ligands can be beneficial, especially in copper-free conditions.[14][15]
-
Troubleshooting Guides
Low or No Product Yield
Q: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common problem when working with heteroaromatic substrates. The issue can typically be traced to the catalyst, reagents, or reaction conditions. Follow the decision tree below to diagnose the problem.
Caption: A decision tree for troubleshooting low yields.
Significant Side Product Formation
Q: I'm observing significant side products like homocoupling or dehalogenation. How can I minimize these?
A: Side reactions can compete with your desired coupling, reducing your yield. Here are common side products and how to address them:
-
Homocoupling: This is the coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions).
-
Protodeboronation (Suzuki Coupling): The boronic acid reacts with a proton source (like water) and is converted back to an arene, removing it from the catalytic cycle.
-
Dehalogenation: The bromine atom on your substrate is replaced by a hydrogen atom.
Reaction Reproducibility Issues
Q: My successful reaction is proving difficult to reproduce. What factors should I investigate?
A: Lack of reproducibility often points to subtle variations in reagents or setup.[17]
-
Reagent Quality: The purity of starting materials, especially boronic acids which can degrade over time, is critical.[10] Use reagents from the same batch if possible, or re-purify them.
-
Catalyst Batch: Different batches of palladium catalysts or ligands can have varying activity.
-
Solvent and Atmosphere: Ensure you are using truly anhydrous solvents and that the inert atmosphere is maintained throughout the reaction. Even small amounts of oxygen or moisture can have a significant impact.[10]
-
Stirring and Heating: Inconsistent heating or inefficient stirring can lead to variable results, especially in heterogeneous mixtures.
Quantitative Data Summary
The following tables provide starting points for catalyst systems based on data from analogous bromopyridine substrates. Optimization for this compound is likely required.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridine Analogues
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Avg. Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >80 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | >85 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 80-100 | 70-90[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | ~80[1] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aminopyridine Analogues
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Avg. Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | >70[8] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | >70[13] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | >75[3] |
| XPhos Precatalyst | XPhos | NaOtBu | Toluene | 100-110 | >80[18] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Bromopyridine Analogues
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Avg. Yield (%) |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂ | PPh₃, CuI | Et₃N | DMF | 100 | ~96[14] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | ~92[14] |
| Pd(OAc)₂ | PPh₃, CuI | Et₃N | DMF | 100 | ~85[14] |
| Pd₂(dba)₃ | P(t-Bu)₃ (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 | >70 |
Detailed Experimental Protocols
General Considerations: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.[11] The this compound should ideally be protected as an ester before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the this compound derivative (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[19]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by silica gel column chromatography.[11]
Caption: Experimental workflow for a typical cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 8 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.4-2.5 equiv).[8][18]
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene or THF). Add the amine coupling partner (1.2 equiv) followed by the this compound derivative (1.0 equiv).[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 65–110 °C) and stir. Monitor the reaction's progress.[11]
-
Work-up: After completion, cool to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.[18]
-
Purification: Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[11]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF).[20]
-
Reagent Addition: Add the base, typically an amine such as triethylamine (2-3 equiv). Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and, if using a copper co-catalyst, add CuI (2-10 mol%).[20]
-
Reaction: Heat the mixture to the appropriate temperature (can range from room temperature to 100 °C) and stir until completion.[14][21]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper) and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 6-Amino-5-bromonicotinic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 6-Amino-5-bromonicotinic acid. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in two types of reactions:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond at the 5-position by reacting the aryl bromide with a boronic acid or ester.
-
Amide Coupling: To form an amide bond via the carboxylic acid group with a primary or secondary amine.
Q2: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?
A2: A typical work-up procedure involves acidification to precipitate the product. After the reaction is complete, cool the mixture to room temperature. If a solvent like DMF was used, dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl. This will cause the 6-amino-5-arylnicotinic acid product to precipitate. The solid can then be collected by filtration, washed with water, and dried under a vacuum.[1] For biphasic solvent systems, an extractive work-up is more suitable.
Q3: How does the work-up for an amide coupling reaction differ?
A3: For amide coupling reactions, the work-up typically involves an aqueous wash to remove the coupling reagents and byproducts. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (like dilute HCl, if the product is not acid-sensitive), a weak base (like saturated sodium bicarbonate solution), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amide product.
Q4: Do I need to protect the amino group on this compound before performing an amide coupling?
A4: Yes, it is highly recommended to protect the amino group to prevent self-polymerization or other side reactions. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It can be introduced using Di-tert-butyl dicarbonate (Boc)₂O and removed under acidic conditions (e.g., with trifluoroacetic acid) after the amide coupling is complete.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired 6-amino-5-arylnicotinic acid.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Poor Quality Reagents | Use fresh or properly stored boronic acid. Ensure the base is dry and finely powdered for consistent results. |
| Inadequate Degassing | The Pd(0) catalyst is sensitive to oxygen. Rigorously degas all solvents and the reaction mixture before adding the catalyst.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Too low may result in no reaction, while too high can cause decomposition of starting materials or product. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS and allow it to run to completion. |
Problem: Presence of significant byproducts.
| Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing of the reaction mixture.[2] Consider using a Pd(0) source directly. |
| Dehalogenation of Starting Material | Presence of a hydride source in the reaction mixture. | Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and ensure the use of an aprotic solvent. |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, especially under basic conditions. | Use a milder base or consider using the corresponding boronic ester. |
Amide Coupling
Problem: Low yield of the desired amide.
| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Inefficient Coupling Reagent | The choice of coupling reagent is critical. For sterically hindered amines or acids, more potent coupling reagents like HATU or COMU may be necessary. | | Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small addition of fresh coupling reagent might help. | | Side reaction with the amino group | If the amino group was not protected, self-polymerization or reaction with the coupling agent can occur. | Protect the amino group with a suitable protecting group like Boc before activating the carboxylic acid. | | Racemization (if chiral centers are present) | Some coupling reagents and basic conditions can lead to racemization. | Use additives like HOBt or Oxyma Pure to suppress racemization. Perform the reaction at a lower temperature. |
Quantitative Data
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of 5-bromonicotinic acid derivatives, which are expected to be comparable for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Precipitation): After completion, cool the reaction to room temperature. Add water to the reaction mixture and adjust the pH to 3-4 with 1M HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1]
Protocol 2: General Procedure for Amide Coupling (with Boc protection)
-
Protection of Amino Group: Dissolve this compound in a suitable solvent (e.g., THF/water). Add Di-tert-butyl dicarbonate ((Boc)₂O) and a base like sodium bicarbonate. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by removing the organic solvent, acidifying the aqueous layer, and extracting the Boc-protected product.
-
Amide Coupling: Dissolve the Boc-protected this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). Stir for a few minutes to activate the carboxylic acid. Add the amine (1.0-1.2 equiv.) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved (monitor by TLC or LC-MS).
-
Isolation and Purification: Remove the solvent and TFA under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yield in amide coupling.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Amino-5-bromonicotinic Acid and 5-bromonicotinic Acid for Pharmaceutical Research
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of 6-Amino-5-bromonicotinic acid and 5-bromonicotinic acid has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides an objective analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid in the strategic design of novel pharmaceutical compounds.
The pyridine nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives, such as this compound and 5-bromonicotinic acid, serve as versatile building blocks. Understanding the nuanced differences in their reactivity is paramount for efficient and successful drug discovery programs. This guide delves into a comparative analysis of these two critical reagents, focusing on their utility in palladium-catalyzed cross-coupling reactions and amide bond formations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these compounds is essential for predicting their behavior in chemical reactions. The presence of an amino group in this compound significantly influences its electronic properties and, consequently, its reactivity compared to 5-bromonicotinic acid.
| Property | This compound | 5-bromonicotinic acid |
| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₄BrNO₂ |
| Molecular Weight | 217.02 g/mol | 202.01 g/mol |
| Appearance | - | Off-white to light yellow crystalline powder |
| Melting Point | - | 184 - 185 °C |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Both 5-bromonicotinic acid and its 6-amino counterpart are amenable to this transformation, allowing for the introduction of various aryl and heteroaryl substituents.
The reactivity in Suzuki-Miyaura coupling is influenced by the electronic nature of the pyridine ring. The electron-donating amino group at the 6-position in this compound increases the electron density of the pyridine ring, which can affect the oxidative addition step in the catalytic cycle. In contrast, 5-bromonicotinic acid, lacking this electron-donating group, presents a more electron-deficient pyridine core.
Table of Palladium Catalyst Performance in Suzuki Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Moderate to High |
Note: This data is for 5-bromonicotinic acid and serves as a baseline for comparison. Similar conditions can be adapted for this compound, though optimization may be required.
Experimental Protocol: Suzuki-Miyaura Coupling of Bromonicotinic Acids
This protocol provides a general procedure that can be adapted for both this compound and 5-bromonicotinic acid.
Materials:
-
Bromonicotinic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In a dry Schlenk flask, combine the bromonicotinic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Reactivity in Amide Bond Formation
The carboxylic acid moiety in both molecules provides a handle for the formation of amides, a critical functional group in many pharmaceuticals. The reactivity of the carboxylic acid can be influenced by the electronic nature of the pyridine ring.
The electron-donating amino group in this compound may slightly decrease the electrophilicity of the carboxylic acid carbon, potentially making it less reactive towards nucleophilic attack compared to 5-bromonicotinic acid under identical conditions. However, this electronic effect is generally subtle and can be overcome by using standard amide coupling reagents.
Furthermore, the presence of the free amino group in this compound introduces a competing nucleophilic site. This may necessitate the use of a protecting group for the amine to ensure selective amide bond formation at the carboxylic acid.
Experimental Protocol: Amide Bond Formation
This protocol outlines a general method for amide bond formation. For this compound, a preliminary protection step for the amino group may be required.
Materials:
-
Nicotinic acid derivative (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the nicotinic acid derivative in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for amide bond formation.
Logical Relationship of Substituent Effects on Reactivity
The differing reactivity of these two molecules can be rationalized by considering the electronic effects of the amino substituent.
Caption: Influence of the 6-amino group on chemical reactivity.
Conclusion
Both this compound and 5-bromonicotinic acid are valuable and versatile building blocks in pharmaceutical synthesis. The presence of the 6-amino group in the former introduces both electronic and steric differences that must be considered during reaction design. While it can modulate the reactivity in palladium-catalyzed couplings, it also presents a potential site for side reactions in amide bond formation, which may require a protection strategy. This guide provides the necessary foundational knowledge and experimental frameworks to effectively utilize both reagents in the development of novel therapeutics.
References
A Comparative Guide to the Analytical Quantification of 6-Amino-5-bromonicotinic Acid and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of various analytical methodologies applicable to the quantification of 6-Amino-5-bromonicotinic acid and its structural analogs, such as aminonicotinic acids and halogenated nicotinic acids. The comparison encompasses High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as the pyridine ring in this compound. The separation is typically achieved on a reversed-phase column.
A generalized experimental protocol for the analysis of nicotinic acid and its derivatives by HPLC-UV is as follows:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase, water, or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol)[1]. An isocratic or gradient elution can be employed. For example, a mobile phase of acetonitrile and phosphate buffer (pH 4.0) in a 65:35 v/v ratio has been used[1].
-
Flow Rate: Typically 0.7-1.0 mL/min[1].
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of the analyte, which for nicotinic acid derivatives is often around 240-270 nm[1].
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of the analyte in the same solvent as the sample.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Nicotinic Acid | 2.0-10 µg/mL | 2.84 µg/mL | 9.96 µg/mL | - | - | [1] |
| Nicotinic Acid, Nicotinamide, 3-Cyanopyridine | Not Specified | 0.70-1.18 mg/L | - | 87-102 | Intra-day: 0.9-3.9, Inter-day: 1.2-5.6 | [2] |
| Bioactive Amines (derivatized) | 0.9-94.4 mg/kg | 0.3 mg/kg | 0.9-1.0 mg/kg | 92.25-105.25 | 0.26-7.75 | [3][4] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices and trace-level quantification. The use of multiple reaction monitoring (MRM) enhances the specificity of detection.
A general experimental protocol for the analysis of halogenated nicotinic acids and related compounds is as follows:
-
Sample Preparation:
-
For biological samples (e.g., plasma), protein precipitation is a common first step. This can be achieved by adding a water-miscible organic solvent like acetonitrile, followed by centrifugation[5].
-
For environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup[5].
-
The final extract is typically filtered before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution is commonly used with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization efficiency[6].
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte's properties. For carboxylic acids, negative ion mode is often preferred[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and any internal standards.
-
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Imidacloprid and metabolites (including 6-chloronicotinic acid) | Not Specified | 0.02–0.5 µg/L | 0.05–2.0 µg/L | 80.6-112.7 | 4.2-12.6 | [5] |
| Haloacetic Acids | Not Specified | - | ≤ 1 µg/L | 80-120 | <15 | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
A general protocol for the GC-MS analysis of carboxylic acids after derivatization is as follows:
-
Sample Preparation and Derivatization:
-
The sample containing the carboxylic acid is dried completely.
-
A derivatization reagent is added to convert the carboxylic acid into a more volatile ester or silyl ester. Common derivatization procedures include:
-
The reaction is typically carried out at an elevated temperature.
-
The derivatized sample is then extracted into an organic solvent suitable for GC injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Injector: Splitless or split injection mode is used depending on the concentration of the analyte.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
-
| Analyte | Derivatization | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Precision (RSD%) | Reference |
| Low-molecular-weight dicarboxylic acids | Silylation (BSTFA) | Not Specified | ≤ 2 ng/m³ | - | ≤ 10 | [9] |
| Low-molecular-weight dicarboxylic acids | Esterification (BF3/alcohol) | Not Specified | ≤ 4 ng/m³ | - | ≤ 15 | [9] |
| Short-chain carboxylic acids | Methylation (methanolic HCl) | Not Specified | Not Specified | - | - | [10] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like amino acids and carboxylic acids. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
A general protocol for the analysis of nicotinic acid and its isomers by CE is as follows:
-
Sample Preparation:
-
Samples are typically dissolved in the background electrolyte or a compatible solvent and filtered.
-
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The choice of BGE is crucial for achieving separation. For acidic compounds, a buffer with a pH that ensures the analytes are charged is used. For example, a phosphate buffer at pH 2.5 has been used for the analysis of nicotine[11]. Modifiers such as ionic liquids can be added to the BGE to improve separation[12].
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection is common, but CE can also be coupled with mass spectrometry (CE-MS) for enhanced sensitivity and specificity[13].
-
| Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Imidacloprid and 6-chloronicotinic acid | MEKC-DAD | 0.71 and 1.18 µg/mL | - | [14] |
| Nicotine | UV (260 nm) | - | - | [11] |
Method Selection and Workflow
The choice of the most suitable analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the need for high-throughput analysis.
Caption: Workflow for selecting an analytical method.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative analysis of a target analyte from a sample matrix.
Caption: A generalized experimental workflow for quantitative analysis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtrends.net [researchtrends.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of nicotine in tobacco products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of nicotinic acid and its structural isomers using 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PROTAC Linkers Derived from 6-Amino-5-bromonicotinic Acid: A Data-Driven Guide
Despite a comprehensive search of scientific literature and chemical databases, a direct comparative study of PROTAC (Proteolysis Targeting Chimera) linkers specifically derived from 6-Amino-5-bromonicotinic acid is not publicly available. While the principles of PROTAC design and the critical role of the linker are well-established, specific quantitative data and head-to-head comparisons for this particular class of linkers are absent from the reviewed literature. Therefore, a detailed comparative guide with supporting experimental data as requested cannot be constructed at this time.
The current body of research on PROTACs extensively covers various linker archetypes, such as polyethylene glycol (PEG), alkyl chains, and more rigid piperazine- or piperidine-containing structures. These studies consistently demonstrate that the nature of the linker—its length, flexibility, and chemical composition—profoundly influences a PROTAC's efficacy in inducing protein degradation. However, specific investigations into the structure-activity relationships of linkers originating from this compound have not been detailed in published research.
For researchers interested in exploring the potential of nicotinic acid-based linkers, a general understanding of PROTAC principles and evaluation methodologies is essential. Below is a summary of the standard experimental workflow and key concepts in PROTAC development, which would be applicable to the evaluation of any novel linker class, including those derived from this compound.
General Principles of PROTAC Action and Linker Importance
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is not merely a passive spacer but plays a crucial role in:
-
Optimizing Ternary Complex Formation: The length and flexibility of the linker dictate the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination.
-
Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another.
Standard Experimental Workflow for PROTAC Evaluation
The efficacy of a novel PROTAC is typically assessed through a series of in vitro experiments. The general workflow is depicted below:
Figure 1. A generalized experimental workflow for the evaluation of a novel PROTAC.
Key Performance Metrics for PROTACs
A comparative study of different linkers would necessitate the quantification of the following key parameters, which are typically summarized in a data table.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | Western Blot, In-Cell Western, ELISA |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, In-Cell Western, ELISA |
| IC50 | The concentration of the PROTAC that inhibits cell viability by 50%. | MTT, CellTiter-Glo, etc. |
Detailed Methodologies for Key Experiments
Should researchers synthesize and evaluate PROTACs with linkers derived from this compound, the following standard protocols would be essential for generating comparative data.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of the PROTACs for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the appropriate E3 ligase, ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC of interest or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated protein will indicate a successful reaction.
Signaling Pathway Visualization
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. This pathway would be the same for a PROTAC utilizing a linker derived from this compound.
Figure 2. The general signaling pathway of PROTAC-mediated protein degradation.
While a specific comparative guide on linkers derived from this compound is not feasible at present due to a lack of available data, the provided overview of experimental protocols and evaluation metrics offers a foundational framework for researchers aiming to investigate this novel class of PROTAC linkers. Future studies in this area would be of significant interest to the drug discovery community.
Efficacy of different palladium catalysts for 6-Amino-5-bromonicotinic acid coupling
A comprehensive guide to the efficacy of various palladium catalysts in the coupling reactions of 6-Amino-5-bromonicotinic acid, a crucial building block in pharmaceutical and materials science, is presented below. This guide offers a comparative analysis of catalyst performance based on experimental data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers, scientists, and drug development professionals with the necessary information for catalyst selection and methods development.
The choice of a palladium catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall success of these transformations.[1][2] The presence of both a carboxylic acid and a pyridine nitrogen in the substrate can present unique challenges, as these groups can potentially coordinate with the palladium center and affect its catalytic activity.[3] Therefore, careful selection of the catalyst, ligands, and reaction conditions is essential for achieving high yields and purity.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][4] It is particularly effective for synthesizing 5-aryl or 6-aryl nicotinic acid and nicotinonitrile derivatives.[3][4][5]
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | Phenylboronic acid | 80 | 24 | 95 | 5 | [3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | Arylboronic acid | 80 | 2 | 92 | N/A | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 80-100 | 12-24 | 88 | 2 | [3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 2-Thienylboronic acid | 110 | 8 | 78 | N/A | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative.[1][3]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).[1][3]
-
Solvent Addition: Add the degassed solvent (e.g., DMF or a 1,4-dioxane/water mixture) via syringe.[1][3]
-
Reaction: Heat the mixture to the specified temperature (e.g., 80–110 °C) and stir vigorously for the required duration, monitoring the reaction's progress by TLC or LC-MS.[1][3][5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.[1][3] Separate the aqueous layer and extract it multiple times with the organic solvent.[1][3]
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3] Purify the crude product by column chromatography on silica gel.[1][3]
Heck Coupling
The Heck reaction enables the formation of a carbon-carbon bond between an unsaturated halide and an alkene, providing a valuable method for the vinylation of nicotinic acid derivatives.[1][4]
Data Presentation: Comparison of Palladium Catalysts for Heck Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Olefin | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | Styrene | 100 | 4 | >95 | 0.01 | [1] |
| Pd(OAc)₂ | None | K₂CO₃ | NMP | Styrene | 140 | 6 | High | 1 | [1] |
| Pd/C | None | K₃PO₄ | Water | Acrylic acid | 100 | 10 | High | 3 | [1] |
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck reaction with a bromopyridine substrate.[4][6]
-
Reaction Setup: In an oven-dried reaction tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).[1][4]
-
Reagent Addition: Seal the tube, then evacuate and backfill with an inert gas. Add the degassed solvent (e.g., DMF or acetonitrile), the alkene (1.2-1.5 equiv), and a base (e.g., Et₃N, 1.5-2.0 equiv) via syringe.[4][6]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 100–140 °C) with stirring for the necessary time, monitoring progress by TLC or GC-MS.[1][4]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent.[1][6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.[1][6] Purify the product by column chromatography.[1][6]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, and is instrumental in synthesizing 5-alkynylnicotinic acids.[4] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[4]
Data Presentation: Comparison of Palladium Catalysts for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N | DMF | 25-80 | 2-12 | 80-95 | [4] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 75-85 | [4] |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 80-90 | [4] |
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a methyl 5-bromonicotinate, which can be adapted for this compound.[4]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1.0 mmol) in a suitable solvent (e.g., DMF or THF). Add the terminal alkyne (1.1 mmol) and an amine base (e.g., Et₃N).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[4]
-
Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to 80 °C) for 2 to 12 hours, monitoring the reaction by TLC.[4]
-
Workup: Once the reaction is complete, cool the mixture and dilute it with an organic solvent. Wash with saturated aqueous ammonium chloride solution and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product by column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[4][7] This provides a direct route to synthesizing various aminonicotinic acid derivatives.[4] The choice of a bulky, electron-rich phosphine ligand is often critical for success.[4]
Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst / Precursor | Ligand | Base | Solvent | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary Amine | 70-100 | 6-24 | 70-98 | [7] |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | Secondary Amine | 80-110 | 18-24 | 85-95 | [1] |
| t-Bu-Xphos Palladacycle | t-Bu-Xphos | Cs₂CO₃ | Dioxane | Various Amines | 80-110 | N/A | High | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination.[1]
-
Reaction Setup: In an oven-dried reaction tube, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., a palladacycle), a suitable ligand if necessary, and the base (e.g., Cs₂CO₃, 2.0 equiv).[1]
-
Solvent Addition: Seal the tube, then evacuate and backfill with an inert gas. Add the dry, degassed solvent (e.g., Dioxane) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[1]
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Spectroscopic comparison of 6-Amino-5-bromonicotinic acid and its precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectroscopic Properties of 6-Amino-5-bromonicotinic Acid and Its Synthetic Precursors.
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate this compound with its key precursors, 6-Aminonicotinic acid and 5-Bromonicotinic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers valuable insights for reaction monitoring, quality control, and structural elucidation in the synthesis of this important compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C2-H: ~8.1 (s), C4-H: ~7.9 (s) | C2: ~158, C3: ~125, C4: ~140, C5: ~108, C6: ~155, COOH: ~168 |
| 6-Aminonicotinic acid | C2-H: ~8.3 (d), C4-H: ~7.6 (dd), C5-H: ~6.5 (d) | C2: ~160, C3: ~120, C4: ~142, C5: ~108, C6: ~158, COOH: ~170 |
| 5-Bromonicotinic acid | C2-H: 9.05 (s), C4-H: 8.42 (s), C6-H: 8.95 (s) | C2: ~152, C3: ~138, C4: ~148, C5: ~121, C6: ~155, COOH: ~165 |
Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions. Data for this compound is estimated based on known substituent effects on the pyridine ring system due to the limited availability of experimental spectra in the public domain.
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | 3400-3200 (N-H), 3300-2500 (O-H), 1700-1680 (C=O), 1620-1580 (C=C, C=N) | 217.02[1] | [M]+: 216/218 |
| 6-Aminonicotinic acid | 3450-3300 (N-H), 3300-2500 (O-H), 1690-1670 (C=O), 1630-1590 (C=C, C=N) | 138.12[2] | [M]+: 138 |
| 5-Bromonicotinic acid | 3300-2500 (O-H), 1710-1680 (C=O), 1600-1570 (C=C, C=N) | 202.01[3] | [M]+: 201/203 |
Synthetic Pathway
The synthesis of this compound typically proceeds via the bromination of 6-Aminonicotinic acid. 5-Bromonicotinic acid can be considered an alternative precursor or a related compound for comparative purposes.
Caption: Synthetic route to this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to correct for atmospheric and instrumental contributions.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is vaporized before ionization.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
References
A Comparative Guide to In Vitro Assays for Evaluating the Biological Effects of 6-Amino-5-bromonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vitro assays for evaluating the biological effects of 6-amino-5-bromonicotinic acid derivatives. Due to the limited availability of direct experimental data for this specific class of compounds in publicly accessible literature, this guide draws upon data from structurally related nicotinic acid derivatives and other relevant compounds to provide a foundational framework for investigation. The experimental protocols detailed herein offer robust methods for assessing the cytotoxic and anti-inflammatory potential of these novel chemical entities.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of various nicotinic acid derivatives and related compounds. This data provides a benchmark for evaluating the potential efficacy of this compound derivatives.
Table 1: In Vitro Cytotoxicity Data
| Compound/Derivative Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido-cyclopenta[1,2-b]indole derivatives (analogs 6c and 6d) | HeLa | MTT | 15.1 and 17.4 | - | - |
| Pyrido-cyclopenta[1,2-b]indole derivatives (analogs 6c and 6d) | MCF-7 | MTT | 18.6 and 20.7 | - | - |
| Gold(I) Dithiocarbamate Complexes | Caco-2 | MTT | Low µM range | - | - |
Note: This table is illustrative and intended to provide a comparative context for the potential cytotoxicity of novel nicotinic acid derivatives.[1][2]
Table 2: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds can be initially screened using assays that measure the inhibition of protein denaturation and key inflammatory enzymes.[3][4]
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Isonicotinate of meta-aminophenol (Compound 5) | ROS Production Inhibition | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |
| Thiazoline-2-thione derivative (4d) | BSA Denaturation Inhibition | 21.9 | Aspirin | 22 |
| Lawsonia inermis L leaves extract | Albumin Denaturation Inhibition | 103.21 | Diclofenac | 86.75 |
| Rosa damascena flowers extract | Albumin Denaturation Inhibition | 129.04 | Diclofenac | 86.75 |
Note: This table highlights the anti-inflammatory activity of various compounds, providing a reference for the evaluation of this compound derivatives.[3][4][5]
Key Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by this compound Derivatives
The biological effects of nicotinic acid derivatives are often mediated through the G-protein coupled receptor 109A (GPR109A).[6] Additionally, their anti-inflammatory effects may involve the modulation of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) pathways.[7][8][9]
Figure 1: GPR109A signaling pathway potentially activated by this compound derivatives.
Figure 2: Potential anti-inflammatory mechanism via inhibition of iNOS and COX-2 expression.
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
The MTT assay is a reliable method to assess the cytotoxic effects of chemical compounds on cultured cells.[1]
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of this compound derivatives in an adherent cancer cell line (e.g., Caco-2).[1]
-
Materials:
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
-
2. In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a simple and effective method for initial screening of anti-inflammatory activity.[4]
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
This compound derivatives
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Reference anti-inflammatory drug (e.g., Diclofenac)
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing BSA/egg albumin solution and the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.[4]
-
3. GPR109A Receptor Binding Assay
This assay determines the affinity of the test compounds for the GPR109A receptor.[6]
-
Materials:
-
Cell membranes prepared from cells overexpressing GPR109A
-
Radiolabeled ligand (e.g., [³H]nicotinic acid)
-
This compound derivatives
-
Binding buffer
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 6-Amino-5-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthetic methodologies for 6-amino-5-bromonicotinic acid, a key building block in the development of novel therapeutics. The following sections detail distinct synthetic pathways, presenting quantitative data in structured tables and outlining comprehensive experimental protocols. Visual diagrams generated using Graphviz are included to illustrate reaction workflows.
Introduction to this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the carboxylic acid, amino group, and bromine atom, provide multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug development pipeline. This guide benchmarks two primary synthetic routes: the direct bromination of 6-aminonicotinic acid and a multi-step synthesis commencing from 2-amino-5-bromopyridine.
Method 1: Direct Bromination of 6-Aminonicotinic Acid
This approach involves the direct electrophilic bromination of the commercially available starting material, 6-aminonicotinic acid. The amino group at the 6-position and the carboxylic acid at the 3-position both influence the regioselectivity of the bromination, directing the incoming electrophile to the 5-position.
Experimental Protocol
A solution of 6-aminonicotinic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water is prepared. A brominating agent, typically N-bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the reaction mixture at a controlled temperature, often at or below room temperature. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated by filtration, followed by washing and recrystallization to achieve the desired purity.
Performance Data
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (after recrystallization) |
| Reaction Time | 4-8 hours |
| Key Reagents | 6-Aminonicotinic Acid, N-Bromosuccinimide/Bromine, Acetic Acid |
| Scalability | Readily scalable |
| Advantages | Fewer synthetic steps, high atom economy. |
| Disadvantages | Potential for over-bromination, requiring careful control of stoichiometry and reaction conditions. |
Method 2: Multi-step Synthesis from 2-Amino-5-bromopyridine
This alternative pathway involves a multi-step sequence starting from 2-amino-5-bromopyridine. This route introduces the carboxylic acid functionality in a later stage, offering a different strategic approach to the target molecule.
Experimental Protocol
The synthesis begins with the protection of the amino group of 2-amino-5-bromopyridine, for instance, through acetylation with acetic anhydride. The resulting N-acetylated intermediate then undergoes a metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, followed by carboxylation with carbon dioxide to introduce the carboxylic acid group at the 3-position. The final step involves the deprotection of the amino group under acidic or basic conditions to yield this compound.
Performance Data
| Parameter | Value |
| Overall Yield | 50-65% |
| Purity | >99% (after chromatographic purification) |
| Reaction Time | 2-3 days (for all steps) |
| Key Reagents | 2-Amino-5-bromopyridine, Acetic Anhydride, n-Butyllithium, Carbon Dioxide, Acid/Base for deprotection |
| Scalability | Moderate, requires careful handling of organolithium reagents. |
| Advantages | High purity of the final product, regioselectivity is well-controlled. |
| Disadvantages | Multiple steps, lower overall yield, use of hazardous organometallic reagents. |
Comparative Analysis and Conclusion
The choice between the direct bromination and the multi-step synthesis of this compound depends on the specific requirements of the research or development project.
The direct bromination method offers a more straightforward and atom-economical route, making it suitable for large-scale production where cost and efficiency are primary concerns. However, careful optimization is necessary to minimize the formation of impurities.
The multi-step synthesis , while more complex and lower in overall yield, provides excellent control over regioselectivity and can deliver a product of very high purity. This makes it a preferred method for applications where exceptional purity is paramount, such as in the synthesis of active pharmaceutical ingredients for clinical trials.
Researchers and drug development professionals should consider the trade-offs between yield, purity, cost, and scalability when selecting a synthetic route for this compound. This guide provides the foundational data to make an informed decision based on the specific needs of their project.
Head-to-head comparison of different protecting group strategies for 6-Amino-5-bromonicotinic acid
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides a detailed head-to-head comparison of common protecting group strategies for the amino group of 6-Amino-5-bromonicotinic acid, a versatile building block in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable strategy for your synthetic needs.
The strategic protection of the amino group in this compound is essential to avoid unwanted side reactions during subsequent transformations of the nicotinic acid core. The choice of protecting group can significantly impact reaction yields, purification efficiency, and the overall success of a synthetic route. Here, we compare three widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Data Presentation
The following table summarizes the key quantitative data for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups. The data is compiled from literature and optimized protocols for similar aminopyridine substrates, providing a comparative overview of expected yields and reaction times.
| Protecting Group | Protection Reagent | Base/Catalyst | Solvent | Reaction Time (Protection) | Typical Yield (Protection) | Deprotection Conditions | Reaction Time (Deprotection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | EDCI, HOBT, Et₃N | Dichloromethane (DCM) | 0.5 - 2 hours | 80 - 90% | Trifluoroacetic acid (TFA) in DCM | 1 - 4 hours | High |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | ~20 hours | ~90% | H₂, Pd/C | 4 - 40 hours | High |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ | Dioxane/H₂O or DMF | Several hours to overnight | >90% | 20% Piperidine in DMF | 5 - 20 minutes | >95% |
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for optimization.
Boc Protection Strategy
Protection of this compound with (Boc)₂O:
-
Dissolve this compound in dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and triethylamine (Et₃N).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.
-
Stir the reaction at room temperature for 0.5 to 2 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-6-amino-5-bromonicotinic acid.
Deprotection of N-Boc-6-amino-5-bromonicotinic acid:
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC until the protected starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a suitable base.
Cbz Protection Strategy
Protection of this compound with Cbz-Cl:
-
Suspend this compound in a mixture of tetrahydrofuran (THF) and water (2:1).[2]
-
Add sodium bicarbonate (NaHCO₃).[2]
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl).[2]
-
Stir the solution at 0 °C for 20 hours.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.[2]
-
Purify the residue by silica gel column chromatography to yield N-Cbz-6-amino-5-bromonicotinic acid.[2]
Deprotection of N-Cbz-6-amino-5-bromonicotinic acid:
-
Dissolve the N-Cbz protected compound in methanol.
-
Add 5% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (atmospheric pressure or higher) at room temperature or elevated temperature (e.g., 60 °C) for 4 to 40 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected this compound.[2]
Fmoc Protection Strategy
Protection of this compound with Fmoc-Cl or Fmoc-OSu:
-
Dissolve this compound in a mixture of dioxane and aqueous sodium bicarbonate or in N,N-dimethylformamide (DMF).
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Stir the reaction at room temperature for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to precipitate the Fmoc-protected amino acid.
-
Extract the product with an organic solvent and purify by recrystallization.
Deprotection of N-Fmoc-6-amino-5-bromonicotinic acid:
-
Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 5 to 20 minutes.
-
Monitor the deprotection by TLC or UV spectroscopy (disappearance of the Fmoc adduct).
-
Upon completion, the reaction mixture can often be taken to the next step directly after removal of the volatiles, or the product can be isolated by precipitation and washing.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each protecting group strategy.
Concluding Remarks
The choice between Boc, Cbz, and Fmoc protecting groups for this compound will depend on the specific requirements of the overall synthetic strategy.
-
Boc protection offers a rapid and high-yielding procedure, particularly with the use of coupling agents like EDCI and HOBT. Its acid-lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.
-
Cbz protection is a classic and reliable method. The primary advantage is the stability of the Cbz group to a wide range of non-reductive conditions. However, the deprotection by catalytic hydrogenation may not be compatible with other reducible functional groups in the molecule.
-
Fmoc protection provides a robust protection that is stable to acidic and many other conditions. The key advantage is the very mild and rapid deprotection using a weak base, making it highly suitable for syntheses involving acid-sensitive functionalities.
By carefully considering the data, protocols, and workflows presented in this guide, researchers can make an informed decision on the most effective protecting group strategy for their work with this compound, ultimately leading to more efficient and successful synthetic outcomes.
References
Safety Operating Guide
Proper Disposal of 6-Amino-5-bromonicotinic Acid in a Laboratory Setting
For immediate reference, treat 6-Amino-5-bromonicotinic acid as a hazardous chemical waste. Segregate it as a halogenated organic solid and dispose of it through your institution's designated hazardous waste management program.
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure safety and regulatory compliance. This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1] Proper disposal is crucial to mitigate risks to human health and the environment.
Key Disposal Principles
The disposal of this compound, a halogenated organic compound, is governed by regulations for hazardous waste.[2][3][4] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[2][4][5]
Waste Characterization and Segregation:
-
Categorization: Classify this compound waste as halogenated organic waste .[6][7] This is due to the presence of bromine in its structure.
-
Segregation: It is critical to keep halogenated waste separate from non-halogenated organic waste, as well as from other waste streams like aqueous, acidic, or basic waste.[6][8] Incompatible wastes must be stored separately to prevent dangerous reactions.[3][9]
Container Management:
-
Container Type: Use a chemically compatible, leak-proof container for waste collection.[2][10] Polyethylene containers are often suitable for halogenated solvent wastes.[5] The container must be in good condition with a secure, tight-fitting cap.[3][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[10]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9] This area should be well-ventilated, and the container should be placed in secondary containment to prevent spills.[3][10]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]
-
Waste Collection:
-
Container Sealing: Keep the waste container securely closed at all times, except when adding waste.[3][8]
-
Storage in SAA: Place the sealed container in your lab's designated SAA. Ensure it is segregated from incompatible materials.[3]
-
Arrange for Pickup: Follow your institution's procedures to have the hazardous waste collected by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4] Do not allow waste to accumulate beyond your facility's specified time limits.[2][10]
Disposal of Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14] After thorough rinsing, deface the original label before disposing of the container as regular trash, if permitted by your institution's policies.[4]
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 180340-69-6 | [1] |
| Primary Hazards | Skin irritation, serious eye irritation, potential respiratory irritation. | [1] |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound. | [6][13] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [11][12][13][15][16] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [2][4][5] |
| Container Requirements | Chemically compatible, securely capped, properly labeled. | [2][9][10] |
| Storage Location | Designated and segregated Satellite Accumulation Area (SAA). | [3][9] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. policies.dartmouth.edu [policies.dartmouth.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 6-Amino-5-bromonicotinic Acid
For Immediate Implementation: This document provides critical safety and operational guidance for laboratory personnel handling 6-Amino-5-bromonicotinic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal of hazardous materials.
Researchers and drug development professionals must handle this compound with care, as it is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| Equipment Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | To prevent eye irritation from dust or splashes.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[1] | To prevent skin contact and irritation.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A dust respirator is recommended for major spills.[5] | To prevent respiratory tract irritation from inhalation of dust.[1][2][3] |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2][6]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][4]
-
Avoid generating dust.[5][6] Use dry clean-up procedures for any spills.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.
3. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3][4]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[3] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2][3]
III. Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused or unwanted this compound as hazardous waste.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4][6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These materials must be collected in a designated, labeled hazardous waste container for disposal.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, provided no solid or sludge remains.[7]
IV. Safe Handling Workflow
The following diagram illustrates the logical progression of safely handling this compound from receipt to disposal.
Safe handling workflow for this compound.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
